2-(Dipropylamino)ethanol
Description
Significance and Research Trajectory of 2-(Dipropylamino)ethanol
This compound (C8H19NO) is a colorless liquid with an amine-like odor, miscible with water and organic solvents. smolecule.com Its molecular structure, featuring a dipropylamino group attached to an ethanol (B145695) molecule, underpins its utility as a building block in organic synthesis, a catalyst, and a functional component in materials science. smolecule.comontosight.ai
The research trajectory of this compound has seen a steady expansion from its foundational use as a chemical intermediate to more specialized applications. ontosight.ai Initially recognized for its role in the synthesis of more complex organic molecules, its applications have diversified into areas such as catalysis and materials science. smolecule.comontosight.ai In organic synthesis, it serves as a precursor for creating a variety of compounds through reactions like condensation, alkylation, and acylation. smolecule.com As a catalyst or co-catalyst, it has been shown to accelerate chemical reactions, leading to more efficient industrial processes. smolecule.com
A notable area of its application is in materials science, particularly in the development of polymeric nanovesicles for drug delivery systems. smolecule.com The compound's structure contributes to the stability and functionality of these vesicles, highlighting its potential in advanced therapeutic applications. smolecule.com Furthermore, it has found use in microbiology for ethanol production via fermentation and in environmental science for developing nanomaterials for water purification. smolecule.com
| Property | Value |
| Molecular Formula | C8H19NO |
| Molecular Weight | 145.25 g/mol |
| Boiling Point | 264.39°C (estimate) chemicalbook.com |
| InChI Key | SWKPGMVENNYLFK-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CCC)CCO |
Interactive Data Table: Physicochemical Properties of this compound
Historical Development of Tertiary Amino Alcohol Chemistry
The study of tertiary amino alcohols is a subset of the broader field of alkanolamine chemistry. wikipedia.org Alkanolamines, organic compounds containing both hydroxyl and amino functional groups, have long been recognized for their versatile reactivity. wikipedia.org The development of synthetic methods for these compounds, such as the reaction of amines with epoxides, has been a cornerstone of organic chemistry. wikipedia.org
Historically, the synthesis of various amino alcohols has been a focus of chemical research. For instance, early 20th-century studies explored the synthesis of tertiary amino alcohols related to natural products like chelidonine. acs.org The fundamental reactions of alcohols, such as oxidation, esterification, and dehydration, combined with the reactivity of the amino group, have made this class of compounds a rich area for investigation. wikipedia.org The ability of the tertiary amine to act as a base or a nucleophile, and the alcohol to undergo a variety of transformations, provides a powerful synthetic toolbox.
The development of catalytic systems has also been influenced by amino alcohol chemistry. For example, derivatives of amino alcohols have been explored as catalysts in various reactions, including acylation and the addition of organozinc reagents to aldehydes.
Current Research Frontiers and Unexplored Avenues for this compound
Current research continues to uncover new applications for this compound and its derivatives. One of the promising frontiers is in the field of catalysis. Researchers are exploring its use in initiating the polymerization of epoxides, which has implications for the development of new polymer materials. researchgate.net The formation of new initiating centers during the reaction, a characteristic of using amino alcohols, influences the molecular weight of the resulting polymer. researchgate.net
The synthesis of chiral amino alcohols, which are crucial building blocks for pharmaceuticals, is another active area of research. frontiersin.org While direct studies on the chirality of this compound are not prevalent, the broader field of asymmetric synthesis of amino alcohols suggests potential for developing chiral variants of this compound for specific applications. acs.org
Furthermore, the interaction of this compound with other chemical species, such as hydroxyl radicals, is being investigated to understand its stability and reactivity in various environments. acs.org This has relevance for its application in industrial processes and its environmental fate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dipropylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-3-5-9(6-4-2)7-8-10/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKPGMVENNYLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186096 | |
| Record name | 2-(Dipropylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186096 | |
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Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3238-75-3 | |
| Record name | Dipropylethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3238-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(Dipropylamino)ethanol | |
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| Record name | 3238-75-3 | |
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| Record name | 2-(Dipropylamino)ethanol | |
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| Record name | 2-(dipropylamino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.821 | |
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| Record name | 2-(DIPROPYLAMINO)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Pathways for 2 Dipropylamino Ethanol
Established Reaction Pathways for 2-(Dipropylamino)ethanol Synthesis
The synthesis of this compound can be achieved through several well-established chemical reactions. These methods, while traditional, form the foundation of its production.
Alkylation Approaches utilizing Ethanolamine (B43304) and Halides
One of the most direct methods for synthesizing this compound is through the N-alkylation of ethanolamine with propyl halides. This reaction typically involves the substitution of the hydrogen atoms on the amino group of ethanolamine with propyl groups. The process generally proceeds in the presence of a base to neutralize the hydrogen halide formed as a byproduct. To achieve dialkylation, a molar excess of the propyl halide is often used.
The reaction can be summarized as follows:
Reactants: Ethanolamine, Propyl halide (e.g., propyl bromide or propyl iodide)
Base: A non-nucleophilic base such as potassium carbonate or triethylamine (B128534)
Solvent: A polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF)
Conditions: The reaction mixture is typically heated to facilitate the reaction.
Challenges with this method include the potential for over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt, and the formation of a mixture of mono- and di-alkylated products, which necessitates purification. thieme-connect.de
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions | Product |
| Ethanolamine | Propyl Bromide | Potassium Carbonate | Acetonitrile | Reflux | This compound |
| Ethanolamine | Propyl Iodide | Triethylamine | DMF | 80-100 °C | This compound |
Reduction-Based Syntheses from Carbonyl Precursors
Reductive amination provides an alternative and often more controlled route to this compound. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of ethanolamine with a carbonyl compound, propanal (propionaldehyde), to form an intermediate imine or enamine, which is then reduced in situ to the final amine. youtube.comchemistrysteps.com
The key steps are:
Imine Formation: Ethanolamine reacts with propanal to form an N-substituted imine. This reaction is typically acid-catalyzed.
Reduction: A reducing agent, added to the reaction mixture, reduces the carbon-nitrogen double bond of the imine.
Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/Pd, Pt, or Ni). wikipedia.orgmasterorganicchemistry.com The choice of reducing agent can be critical; for instance, sodium cyanoborohydride is effective under mildly acidic conditions where the imine formation is favorable. masterorganicchemistry.comchemistrysteps.com
| Carbonyl Precursor | Amine | Reducing Agent | Solvent | Typical Conditions | Product |
| Propanal | Ethanolamine | Sodium Borohydride | Methanol (B129727) | Room Temperature | 2-(Propylamino)ethanol |
| Propanal & 2-(Propylamino)ethanol | Propanal | Sodium Cyanoborohydride | Acetonitrile/Acetic Acid | Mildly Acidic, Room Temp | This compound |
| Propanal | Ethanolamine | H₂/Palladium on Carbon | Ethanol (B145695) | Elevated Pressure and Temp | This compound |
Direct Amination Strategies for Propanol (B110389) Derivatives
The direct amination of propanol or its derivatives with dipropylamine (B117675) represents a more atom-economical approach. This method, however, often requires high temperatures, high pressures, and the use of specialized catalysts. The reaction involves the activation of the C-O bond in the alcohol, typically by a heterogeneous catalyst, followed by nucleophilic attack by the amine.
Catalysts for this transformation are often based on transition metals such as copper, nickel, or ruthenium supported on materials like alumina (B75360) or silica (B1680970). researchgate.netd-nb.info These catalysts facilitate a "hydrogen-borrowing" or "dehydrogenation-condensation-hydrogenation" mechanism. d-nb.info
| Alcohol | Amine | Catalyst | Temperature | Pressure | Product |
| 1-Propanol | Ethanolamine | Cu-Ni/Al₂O₃ | 150-250 °C | 10-50 bar | 2-(Propylamino)ethanol & this compound |
| 2-Propanol | Dipropylamine | Ru/C | 180-220 °C | 20-60 bar | This compound |
Alkylation Reactions involving Halogenated Intermediates
This strategy involves a two-step process. First, ethanol is converted to a more reactive intermediate, such as 2-chloroethanol (B45725), by reaction with a halogenating agent like thionyl chloride (SOCl₂) or hydrochloric acid. masterorganicchemistry.com In the second step, this halogenated intermediate is reacted with dipropylamine. The halogen acts as a good leaving group, facilitating the nucleophilic substitution by the amine.
This method can offer better control over the reaction compared to the direct alkylation of ethanolamine with propyl halides, as the reactivity of the halogenated intermediate can be tuned.
| Halogenated Intermediate | Amine | Base (optional) | Solvent | Typical Conditions | Product |
| 2-Chloroethanol | Dipropylamine | Sodium Carbonate | Ethanol | Reflux | This compound |
| 2-Bromoethanol | Dipropylamine | Potassium Bicarbonate | Isopropanol | 60-80 °C | This compound |
Advanced Synthetic Techniques and Methodological Optimization
To address some of the limitations of classical methods, such as long reaction times and the use of harsh conditions, advanced synthetic techniques have been explored.
Microwave-Assisted Synthesis of Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sphinxsai.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and often cleaner reactions with fewer side products compared to conventional heating methods. rsc.orgnih.gov
While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles can be applied to the previously mentioned reaction pathways. For instance, the N-alkylation of ethanolamine or the reaction of 2-chloroethanol with dipropylamine could be significantly accelerated under microwave conditions. The rapid and uniform heating provided by microwaves can enhance the rate of these substitution reactions. sphinxsai.com
| Reaction Type | Reactants | Solvent | Microwave Power | Time | Product |
| N-Alkylation | Ethanolamine, Propyl Bromide | DMF | 100-300 W | 5-15 min | This compound |
| Substitution | 2-Chloroethanol, Dipropylamine | Ethanol | 100-300 W | 10-20 min | This compound |
The development of microwave-assisted protocols for the synthesis of this compound and its derivatives holds promise for more efficient and environmentally benign manufacturing processes. sphinxsai.com
Controlled Reaction Conditions for Enhanced Purity and Yield
The synthesis of this compound is typically achieved through the ethoxylation of dipropylamine with ethylene (B1197577) oxide. This reaction is analogous to the production of other N,N-dialkylethanolamines, such as N,N-diisopropylethanolamine (DIPEA) google.com. The control of reaction parameters is crucial for maximizing the yield and ensuring the high purity of the final product. Key factors that are manipulated include the molar ratio of reactants, temperature, pressure, and the use of catalysts.
The reaction involves the nucleophilic attack of the secondary amine (dipropylamine) on the epoxide ring of ethylene oxide. To favor the formation of the desired mono-ethoxylated product, this compound, and to minimize the formation of by-products from further ethoxylation, an excess of the amine reactant is often used google.com.
The temperature of the reaction is a critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired by-products. For similar ethoxylation reactions, temperatures are typically maintained in a range of 100 to 220°C google.com. The reaction is also often carried out under pressure to maintain the volatile reactants in the liquid phase google.com.
While the reaction can proceed without a catalyst, the use of a catalyst can enhance the reaction rate and selectivity. For the ethoxylation of alcohols, alkaline catalysts are commonly employed researchgate.net. In the case of the amination of ethylene oxide, acid-activated clays (B1170129) have been shown to enhance reactor productivity while maintaining high selectivity for the monoethanolamine product epo.org.
A summary of typical controlled reaction conditions for the synthesis of N,N-dialkylethanolamines, which can be applied to the synthesis of this compound, is presented in the table below.
| Parameter | Controlled Condition | Rationale for Enhanced Purity and Yield |
| Molar Ratio | Dipropylamine : Ethylene Oxide > 1:1 (e.g., 1-10 : 1) google.com | Minimizes the formation of polyethoxylated by-products. |
| Temperature | 100 - 220 °C google.com | Optimizes reaction rate while controlling the formation of by-products. |
| Pressure | -0.1 to 0.1 MPa google.com | Maintains reactants in the liquid phase and controls the reaction rate. |
| Catalyst | Optional (e.g., alkaline catalysts, acid-activated clays) researchgate.netepo.org | Increases reaction rate and can improve selectivity towards the desired product. |
| Reaction Time | Varies depending on other conditions | Monitored to ensure complete conversion of the limiting reactant. |
By carefully controlling these parameters, it is possible to achieve a high yield and purity of this compound, which is essential for its use in subsequent synthetic applications.
Synthesis of Key Precursors and Functionalized Derivatives
Choline (B1196258) analogues are a class of compounds that share the quaternary ammonium ethanol structure of choline. These compounds are of interest in various fields, including as probes for biological systems. This compound can serve as a precursor for the synthesis of a specific choline analogue, N,N,N-tripropyl-N-(2-hydroxyethyl)ammonium, through a quaternization reaction.
This synthesis is analogous to the preparation of [11C]methylcholine from 2-dimethylaminoethanol, where the tertiary amine is methylated to form the quaternary ammonium salt nih.gov. In the case of this compound, the tertiary amine nitrogen is alkylated, for instance with a propyl halide (e.g., propyl iodide), to yield the corresponding choline analogue.
The reaction is typically carried out in a suitable solvent, and the resulting quaternary ammonium salt can be isolated as a solid. The general reaction scheme is as follows:
(CH₃CH₂CH₂)₂NCH₂CH₂OH + CH₃CH₂CH₂I → [(CH₃CH₂CH₂)₃N⁺CH₂CH₂OH]I⁻
The table below summarizes the key components in the synthesis of a choline analogue from this compound.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Propyl Iodide | N,N,N-tripropyl-N-(2-hydroxyethyl)ammonium iodide | Quaternization |
The purity of the starting material, this compound, is important for obtaining a high yield of the desired choline analogue and for minimizing the presence of impurities in the final product.
Indolin-2-one, also known as oxindole, is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a range of biological activities nih.govmdpi.com. While there are no direct reports of the use of this compound in the synthesis of indolinone derivatives, its structure allows for its incorporation into such molecules through multi-step synthetic pathways.
One common method for the synthesis of 3-substituted indolin-2-ones involves the condensation of an isatin (B1672199) derivative with a compound containing an active methylene (B1212753) group mdpi.com. A plausible route to incorporate the this compound moiety would be to first functionalize it to contain an active methylene group. For example, the hydroxyl group of this compound could be esterified with a malonic acid derivative, which could then participate in a Knoevenagel condensation with an isatin.
Alternatively, the 2-(dipropylamino)ethyl group could be introduced onto the nitrogen of the indolinone ring. This would typically involve the N-alkylation of a pre-formed indolin-2-one with a reactive derivative of this compound, such as 2-(dipropylamino)ethyl chloride.
The general structure of a potential indolinone derivative incorporating the this compound moiety is shown below.
| Core Scaffold | Functional Group | Potential Point of Attachment |
| Indolin-2-one | 2-(Dipropylamino)ethyl | C3-position (via a linker) or N1-position |
The synthesis of such derivatives would require careful planning of the synthetic route and optimization of reaction conditions to achieve the desired products.
Thioate and thiol-functionalized molecules are important in various areas of chemistry and biology, including in the formation of self-assembled monolayers and as intermediates in organic synthesis. The hydroxyl group of this compound provides a convenient handle for the introduction of a thioate or thiol functionality.
A common method for the synthesis of thiol derivatives from alcohols involves a two-step procedure: esterification with a protected thioacetic acid, followed by deprotection of the thiol group nih.gov. For example, this compound can be reacted with 2-(tritylthio)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) to form the corresponding trityl-protected thioacetate (B1230152) ester nih.gov.
The trityl protecting group can then be removed under acidic conditions, for example, using trifluoroacetic acid in the presence of a scavenger such as triethylsilane, to yield the free thiol derivative nih.gov.
The steps for the formation of a thioate-functionalized derivative of this compound are summarized in the table below.
| Step | Reaction | Reagents | Product |
| 1. Esterification | Coupling of the hydroxyl group with a protected thioacetic acid. | This compound, 2-(tritylthio)acetic acid, DCC or EDCI, DMAP. | 2-(Dipropylamino)ethyl 2-(tritylthio)acetate. |
| 2. Deprotection | Removal of the trityl protecting group. | Trifluoroacetic acid, triethylsilane. | 2-(Dipropylamino)ethyl 2-mercaptoacetate. |
This synthetic route provides a versatile method for the preparation of thiol-functionalized derivatives of this compound, which can then be used in a variety of applications.
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Amino acids and their derivatives are known to form supramolecular assemblies, such as layered structures, through hydrogen bonding and other non-covalent interactions nih.govmdpi.com. This compound, with its hydroxyl and tertiary amine groups, can be derivatized to create molecules capable of participating in supramolecular assemblies.
The hydroxyl group can be modified to introduce functionalities that are known to promote self-assembly. For example, esterification or etherification with molecules containing aromatic rings could introduce π-π stacking interactions. The tertiary amine can be protonated to form an ammonium salt, which can then participate in hydrogen bonding and electrostatic interactions.
By strategically adding functional groups that can engage in specific non-covalent interactions, it is possible to design and synthesize derivatives of this compound that self-assemble into well-defined supramolecular structures.
The table below lists some potential functional groups that could be introduced to this compound to promote its participation in supramolecular assemblies.
| Functional Group to Introduce | Potential Non-Covalent Interaction |
| Aromatic rings (e.g., phenyl, naphthyl) | π-π stacking |
| Amide groups | Hydrogen bonding |
| Carboxylic acid or ammonium groups | Hydrogen bonding, electrostatic interactions |
| Long alkyl chains | Van der Waals interactions, hydrophobic effects |
The design and synthesis of such derivatives would open up possibilities for the use of this compound as a building block in the field of supramolecular chemistry and materials science.
Purification and Isolation Methodologies in this compound Synthesis
The purification and isolation of this compound after its synthesis are critical steps to ensure its suitability for further use. The choice of purification method depends on the nature of the impurities present in the crude reaction mixture. Common impurities may include unreacted starting materials (dipropylamine and ethylene oxide), by-products from side reactions (e.g., polyethoxylated products), and residual catalyst.
Distillation is a primary method for the purification of liquid compounds with a sufficiently high boiling point and thermal stability khanacademy.org. This compound has a boiling point of approximately 208.2 °C at atmospheric pressure, making it a suitable candidate for purification by distillation guidechem.com. Fractional distillation can be employed to separate it from impurities with different boiling points khanacademy.org. For heat-sensitive compounds or to lower the boiling point, vacuum distillation is a common practice.
For the removal of non-volatile impurities or for achieving very high purity, chromatographic techniques are often employed. Column chromatography, using a stationary phase such as silica gel or alumina, can effectively separate the desired product from impurities based on differences in their polarity and affinity for the stationary phase column-chromatography.comlibretexts.org.
High-performance liquid chromatography (HPLC) is another powerful technique for the purification of amino alcohols akjournals.comnih.gov. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly used for the separation of such compounds akjournals.com.
A comparison of common purification methodologies for this compound is provided in the table below.
| Purification Method | Principle of Separation | Advantages | Disadvantages |
| Distillation | Difference in boiling points of components in a liquid mixture khanacademy.org. | Scalable, effective for removing impurities with significantly different boiling points. | May not be suitable for heat-sensitive compounds; less effective for separating components with close boiling points. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase column-chromatography.comlibretexts.org. | High resolution, can separate complex mixtures, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent for large-scale purification. |
| High-Performance Liquid Chromatography (HPLC) | Partitioning of components between a stationary phase and a liquid mobile phase under high pressure akjournals.comnih.gov. | Very high resolution and sensitivity, automated, can be used for both analytical and preparative purposes. | Higher cost of equipment and solvents, limited sample loading capacity in analytical systems. |
The choice of the most appropriate purification method or combination of methods will depend on the desired level of purity and the scale of the synthesis.
Green Chemistry Principles in this compound Production Research
The production of specialty chemicals like this compound is increasingly being scrutinized through the lens of green chemistry. This field of chemistry is focused on the design of products and processes that minimize the use and generation of hazardous substances. purkh.com Research in this area for this compound production aims to enhance sustainability by improving reaction efficiency, reducing waste, and utilizing safer and more renewable materials. sigmaaldrich.comresearchgate.net
A core principle of green chemistry is the concept of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. wikipedia.orgwordpress.com In traditional synthesis routes for amino alcohols, byproducts are often formed, leading to a lower atom economy. primescholars.com For instance, in the alkylation of ethanolamine with propyl halides to produce this compound, the reaction generates stoichiometric amounts of salt byproducts. smolecule.com Green chemistry approaches would favor alternative pathways, such as direct amination or reductive amination, which can theoretically offer higher atom economy. acs.org
The pursuit of less hazardous chemical syntheses is another key aspect. sigmaaldrich.com This involves selecting reagents and reaction pathways that minimize toxicity to humans and the environment. For example, replacing hazardous alkylating agents with greener alternatives or employing catalytic processes that avoid the use of harsh reagents aligns with this principle. Catalytic hydrogenation, for instance, is generally considered a greener alternative to using stoichiometric metal hydride reagents. rsc.org
Furthermore, the use of renewable feedstocks is a significant goal in the sustainable production of chemicals. montanarenewables.com Ethanol, a primary building block for this compound, can be produced from a variety of renewable biomass sources, including starch crops, sugar crops, and lignocellulosic materials. mdpi.comenergy.govresearchgate.net The utilization of bio-based ethanol can significantly reduce the carbon footprint associated with the production of this compound. Research into second-generation bioethanol from non-food biomass is particularly promising for enhancing the sustainability of this feedstock. mdpi.com
Finally, the principle of waste prevention is paramount. sigmaaldrich.com This encompasses not only minimizing byproducts but also reducing or eliminating the use of auxiliary substances like solvents. nih.gov Research into solvent-free reaction conditions or the use of environmentally benign solvents, such as water or supercritical fluids, is an active area of green chemistry that can be applied to the synthesis of this compound. researchgate.net
The table below summarizes the application of key green chemistry principles to the production of this compound.
| Green Chemistry Principle | Application in this compound Production | Potential Benefits |
| Atom Economy | Designing syntheses that maximize the incorporation of reactant atoms into the final product, such as through addition reactions. wikipedia.org | Reduced waste generation and improved resource efficiency. wordpress.com |
| Less Hazardous Syntheses | Utilizing catalysts instead of stoichiometric reagents and avoiding toxic chemicals. sigmaaldrich.com | Enhanced safety for workers and reduced environmental pollution. nih.gov |
| Renewable Feedstocks | Using bio-based ethanol derived from sources like corn, sugarcane, or cellulosic biomass. energy.govresearchgate.net | Decreased reliance on fossil fuels and a lower carbon footprint. mdpi.com |
| Energy Efficiency | Developing catalytic processes that operate under milder conditions (lower temperature and pressure). purkh.com | Reduced energy consumption and lower production costs. sigmaaldrich.com |
| Waste Prevention | Minimizing byproducts and exploring solvent-free or greener solvent alternatives. sigmaaldrich.comnih.gov | Lower disposal costs and reduced environmental impact. purkh.com |
Chemical Reactivity and Mechanistic Investigations of 2 Dipropylamino Ethanol
Fundamental Reaction Pathways of the Aminoethanol Moiety
The aminoethanol backbone of 2-(Dipropylamino)ethanol is susceptible to several fundamental reaction types, leveraging the reactivity of both the amine and alcohol functionalities.
Condensation reactions involve the joining of two molecules with the elimination of a smaller molecule, typically water. libretexts.org The hydroxyl group of this compound can react with carboxylic acids to form esters in a process known as esterification. libretexts.orgunizin.org This reaction is typically catalyzed by a strong acid, which protonates the hydroxyl group, making it a better leaving group. unizin.org
For instance, the reaction with a generic carboxylic acid (R-COOH) would yield the corresponding ester and water. Similarly, it can participate in condensation reactions to form ethers from two alcohol molecules, though this typically requires forcing conditions. unizin.org
Alkylation involves the transfer of an alkyl group from one molecule to another. mt.com Both the tertiary amine and the hydroxyl group of this compound can undergo alkylation.
N-Alkylation: The tertiary amine can react with an alkyl halide (R-X) to form a quaternary ammonium (B1175870) salt. libretexts.orgmsu.edu In this SN2 reaction, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. msu.edu
O-Alkylation: The hydroxyl group can be alkylated to form an ether, a classic transformation known as the Williamson ether synthesis. youtube.com This reaction requires the deprotonation of the hydroxyl group by a strong base to form a more potent nucleophile, the alkoxide ion, which then attacks an alkyl halide. msu.eduyoutube.com
The competitive alkylation at the nitrogen versus the oxygen can be controlled by the choice of reagents and reaction conditions.
Acylation is the process of adding an acyl group (R-C=O) to a compound. thieme-connect.de The hydroxyl group of this compound is readily acylated by reacting with acylating agents like acid anhydrides or acyl chlorides to form esters. organic-chemistry.orgmdpi.com These reactions are often catalyzed by a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) or a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. thieme-connect.deutrgv.edu The reaction proceeds via nucleophilic acyl substitution, where the oxygen atom of the hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent. utrgv.edu
Nitrogen as Nucleophile: The tertiary amine contains a lone pair of electrons on the nitrogen atom, making it a good nucleophile and a weak base. libretexts.org It can attack a wide range of electrophilic centers, including alkyl halides and the carbonyl carbons of aldehydes and ketones. libretexts.orgmsu.edu
Oxygen as Nucleophile: The hydroxyl group is also nucleophilic due to the lone pairs on the oxygen atom. youtube.com While it is a weaker nucleophile than the corresponding alkoxide, it can still react with highly reactive electrophiles. libretexts.org Its nucleophilicity is significantly enhanced in basic conditions where it is deprotonated. msu.edu
The following table summarizes the expected products from these fundamental reaction pathways.
| Reaction Type | Reactant | Functional Group Involved | Product Class |
|---|---|---|---|
| Condensation (Esterification) | Carboxylic Acid (R-COOH) | Hydroxyl | Ester |
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | Quaternary Ammonium Salt |
| O-Alkylation | Alkyl Halide (R-X) + Base | Hydroxyl | Ether |
| Acylation | Acyl Chloride (R-COCl) | Hydroxyl | Ester |
| Acylation | Acid Anhydride ((RCO)₂O) | Hydroxyl | Ester |
Role of the Tertiary Amine and Hydroxyl Functional Groups in Reactivity
The tertiary amine primarily functions as a nucleophilic center and a base. Its lone pair of electrons readily attacks electrophilic carbons, as seen in alkylation reactions. libretexts.org Unlike primary or secondary amines, it cannot be acylated in the same manner as it lacks a proton to be removed. The basicity of the amine can also influence reaction mechanisms, potentially acting as an internal catalyst or reacting with acidic species in the reaction mixture.
The hydroxyl group provides a site for nucleophilic attack, proton donation (acidity), and hydrogen bonding. libretexts.org While a weaker nucleophile than the amine, its reactivity can be dramatically increased by deprotonation to an alkoxide. msu.edu The hydroxyl group is the primary site for esterification and ether formation. libretexts.orgyoutube.com In certain contexts, the presence of the hydroxyl group can influence the reactivity of the nearby amine through intramolecular interactions, such as hydrogen bonding. Studies on analogous systems have shown that hydroxyl groups can have a complex effect on reactions involving tertiary amines, sometimes increasing the reaction rate. osti.gov
Studies on Hydrogen Bonding Interactions
Hydrogen bonding plays a critical role in the physical properties and chemical reactivity of this compound. A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. pearson.com
According to computational data, the this compound molecule has one hydrogen bond donor (the H of the OH group) and two hydrogen bond acceptors (the N atom and the O atom). nih.gov This allows for both intramolecular and intermolecular hydrogen bonding.
Intramolecular Hydrogen Bonding: A hydrogen bond can form within a single molecule between the hydroxyl hydrogen and the tertiary amine nitrogen. Studies on the simpler analogue, 2-aminoethanol, have shown that this intramolecular OH···N interaction is a significant stabilizing factor. acs.org This interaction can influence the molecule's preferred conformation and the relative reactivity of the functional groups.
Intermolecular Hydrogen Bonding: this compound molecules can form hydrogen bonds with each other. The hydroxyl group of one molecule can act as a donor to the nitrogen or oxygen atom of a neighboring molecule. libretexts.org These intermolecular forces are responsible for the compound's relatively high boiling point compared to non-hydrogen-bonding compounds of similar molecular weight. These interactions are also crucial when the compound is used as a solvent or in solution, as it can form hydrogen bonds with other solvent or solute molecules. libretexts.org
The following table summarizes the hydrogen bonding capabilities of the molecule.
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Potential Intramolecular Bond | Between hydroxyl hydrogen (donor) and amine nitrogen (acceptor) | |
| Potential Intermolecular Bonds | Between the hydroxyl group of one molecule and the nitrogen or oxygen of another |
Investigations of Radical Interactions, e.g., with Hydroxyl Radicals
The interaction of this compound with hydroxyl radicals (•OH) is a critical area of study, particularly for understanding its atmospheric degradation and its behavior in advanced oxidation processes. While specific experimental studies on this compound are limited in publicly available literature, the reactivity can be inferred from studies on analogous aminoethanols and the fundamental principles of radical chemistry.
The hydroxyl radical is a powerful oxidizing agent that reacts readily with organic molecules through hydrogen abstraction or addition to unsaturated bonds. In the case of this compound, the reaction is expected to proceed primarily through hydrogen abstraction from the various C-H bonds within the molecule, as well as from the O-H bond of the alcohol group. The presence of the tertiary amine and the hydroxyl group significantly influences the sites of radical attack.
Research on other ethanolamines has shown that the reaction with •OH radicals can lead to the formation of both oxidizing and reducing radical species. The initial attack of the hydroxyl radical can occur at several positions:
Alpha-amino position: Abstraction of a hydrogen atom from the carbon adjacent to the nitrogen atom. This is often a favored site due to the stabilizing effect of the nitrogen atom on the resulting radical.
Alpha-hydroxy position: Abstraction of a hydrogen atom from the carbon adjacent to the hydroxyl group. This is also a likely site of attack.
Other C-H bonds: Hydrogen abstraction from the propyl chains.
O-H bond: Abstraction of the hydrogen atom from the hydroxyl group.
The specific site of hydrogen abstraction is influenced by the bond dissociation energies of the various C-H and O-H bonds. The presence of the electron-donating propyl groups on the nitrogen atom in this compound is expected to increase the electron density around the nitrogen and the adjacent carbon atoms, potentially influencing the rate and mechanism of the reaction with electrophilic hydroxyl radicals.
Studies on similar compounds, such as ethanolamine (B43304), have indicated that the reaction with hydroxyl radicals is pH-dependent. The rate constants are generally lower for the protonated form of the amine compared to the neutral form. researchgate.net This is attributed to the deactivating effect of the positive charge on the ammonium group, which repels the electrophilic hydroxyl radical.
The radicals formed from the initial hydrogen abstraction can undergo further reactions, such as reaction with molecular oxygen to form peroxy radicals, which can then participate in a cascade of reactions leading to the formation of various degradation products, including aldehydes, ketones, and smaller organic acids.
Reaction Kinetics and Thermodynamic Analyses of this compound
Reaction Kinetics:
The rate constant for the reaction of hydroxyl radicals with organic compounds is a key parameter in determining their atmospheric lifetime and their degradation rate in water treatment processes. For aminoalcohols, the rate of reaction with •OH is generally high.
While a specific rate constant for this compound is not available, data for other aminoalcohols can provide an order-of-magnitude estimate. For instance, the rate constant for the reaction of the hydroxyl radical with ethanolamine has been reported to be in the order of 10^8 to 10^9 M⁻¹s⁻¹ in aqueous solution. researchgate.net In the gas phase, rate constants for reactions of •OH with aminoethanols are also typically high.
The rate of reaction is expected to be influenced by the structure of the amine, including the degree of substitution on the nitrogen atom and the length of the alkyl chains. Generally, for a homologous series of aliphatic compounds, the rate constant for reaction with •OH increases with the number of C-H bonds. Therefore, it is plausible that the rate constant for this compound is comparable to or slightly higher than that of smaller dialkylaminoethanols due to the larger number of abstractable hydrogen atoms on the propyl groups.
The following table presents kinetic data for the reaction of hydroxyl radicals with ethanol (B145695) and related aminoalcohols to provide context.
| Compound | Rate Constant (k) | Temperature (K) | Phase |
| Ethanol | 3.23 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 | Gas |
| 2-(Dimethylamino)ethanol | 4.7 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 300 | Gas |
| Ethanolamine | ~3 x 10⁸ M⁻¹ s⁻¹ | Ambient | Aqueous |
Note: This table contains data for analogous compounds to provide an estimate for the reactivity of this compound, for which specific data is not available in the cited literature.
Thermodynamic Analyses:
The specific thermodynamic parameters will depend on the specific reaction pathway and the final products formed. Theoretical calculations, such as density functional theory (DFT), are often employed to estimate these values in the absence of experimental data. These calculations can provide insights into the reaction mechanism by determining the energies of reactants, transition states, and products.
Applications of 2 Dipropylamino Ethanol in Advanced Chemical Research
Organic Synthesis Applications
In the field of organic synthesis, 2-(Dipropylamino)ethanol is valued as a versatile building block. Its reactive sites are amenable to a variety of transformations, making it a key component in the synthesis of more elaborate chemical structures.
Function as a Versatile Synthetic Intermediate
This compound serves as a versatile intermediate for the creation of a wide array of organic compounds. smolecule.com The presence of both a nucleophilic tertiary amine and a primary alcohol group within the same molecule allows it to participate in a diverse range of chemical reactions. This dual reactivity is a key feature that synthetic chemists leverage to introduce specific functionalities into a target molecule.
The compound's utility is demonstrated in several fundamental synthetic pathways, including condensation, alkylation, and acylation reactions, which are often conducted under controlled temperature and pressure conditions. smolecule.com These reactions allow for the strategic modification of the this compound backbone, transforming it into a variety of derivatives.
| Reaction Type | Reacting Group on this compound | Typical Reagent | Resulting Functional Group |
|---|---|---|---|
| Esterification (Acylation) | Hydroxyl (-OH) | Carboxylic Acid / Acyl Halide | Ester (-O-C=O) |
| Etherification (Alkylation) | Hydroxyl (-OH) | Alkyl Halide (Williamson Synthesis) | Ether (-O-R) |
| Quaternization (Alkylation) | Tertiary Amine (-N(C₃H₇)₂) | Alkyl Halide | Quaternary Ammonium (B1175870) Salt (-N⁺(C₃H₇)₂R) |
| Condensation | Hydroxyl (-OH) | Isocyanate | Urethane (-O-C(=O)NHR) |
Preparation of Diverse Molecular Architectures
The reactivity of this compound is a critical asset that enables the formation of diverse and complex molecular structures, thereby expanding the toolkit of organic synthesis. smolecule.com While simple modifications yield straightforward derivatives, its true potential is realized when it is used as a foundational unit for building larger, shape-persistent molecular architectures. nih.gov
In advanced synthesis, building blocks like this compound can be functionalized to create monomers, which are then linked together to form complex structures such as macrocycles, molecular cages, or specialized polymers. nih.govrsc.org For instance, the hydroxyl and amine groups can be modified to introduce polymerizable functionalities or reactive ends for use in dynamic covalent chemistry, which allows for the self-correction and formation of thermodynamically stable products. nih.gov
| Derived Structural Motif | Potential Molecular Architecture | Key Synthetic Strategy |
|---|---|---|
| Di-functionalized Monomer | Linear or Cross-linked Polymers | Polycondensation, Ring-Opening Polymerization |
| Bent or Angled Building Block | Shape-Persistent Macrocycles | Alkyne Metathesis, Cross-Coupling Reactions nih.gov |
| Trigonal or Tetrahedral Precursor | Molecular Cages and 3D Networks | Dynamic Covalent Chemistry (DCvC) nih.gov |
Precursor in Multistep Organic Transformations
A multistep synthesis is a strategic sequence of chemical reactions designed to create a complex molecule from simpler starting materials. vapourtec.com This approach is necessary when a target compound cannot be made in a single step. vapourtec.com In this context, this compound functions as an early-stage precursor, a foundational molecule that undergoes a series of planned transformations. vapourtec.comlibretexts.org Chiral 1,2-amino alcohols, a class to which this compound belongs, are widely regarded as valuable intermediates and building blocks for organic synthesis. researchgate.net
The journey from a simple precursor like this compound to a complex final product involves a carefully designed pathway where each step introduces a specific structural modification. Chemists can leverage its inherent functionalities to build molecular complexity in a controlled and efficient manner. vapourtec.com
Below is a hypothetical representation of a multistep sequence starting with this compound.
| Step | Transformation | Purpose | Intermediate/Product |
|---|---|---|---|
| Start | - | Initial Precursor | This compound |
| 1 | Protection of Hydroxyl Group | To prevent reaction in the next step | Protected Amino Alcohol |
| 2 | Modification of Amine | Introduce new functionality | Modified Amino Alcohol |
| 3 | Deprotection of Hydroxyl Group | To reveal the alcohol for further reaction | Deprotected Intermediate |
| 4 | Oxidation of Alcohol | To form a carbonyl group | Amino Ketone / Aldehyde |
| End | - | Final Target Molecule | Complex Product |
Catalysis Research
Beyond its role as a structural component, this compound is also investigated for its ability to influence and accelerate chemical reactions. Its tertiary amine and alcohol functionalities can act in concert to provide catalytic activity.
Role as a Catalyst and Co-catalyst in Chemical Processes
This compound is utilized as a catalyst or co-catalyst in various chemical processes to accelerate reaction rates. smolecule.com As a tertiary amino alcohol, it belongs to a class of compounds known to be effective catalysts, particularly in reactions involving isocyanates and polyols for the production of polyurethanes. gvchem.com In these systems, the tertiary amine catalyst works to improve the cross-linking of the foam. gvchem.com
| Process | Catalyst Class | Function of Catalyst | Example Reaction |
|---|---|---|---|
| Polyurethane Foam Production | Tertiary Amino Alcohols gvchem.com | Promotes gelling and blowing reactions | Isocyanate + Polyol → Polyurethane |
| Esterification | Base Catalysts | Activates alcohol via deprotonation | Carboxylic Acid + Alcohol → Ester |
| Epoxy Resin Curing | Amine Catalysts | Acts as a curing agent or accelerator | Epoxide + Curing Agent → Cross-linked Polymer |
Mechanistic Studies of Catalytic Action and Reaction Rate Enhancement
Understanding the precise mechanism by which a catalyst functions is crucial for optimizing its performance and designing new, more effective catalysts. For a molecule like this compound, mechanistic studies would focus on elucidating the roles of the amine and alcohol groups during the catalytic cycle.
| Investigative Method | Information Gained | Relevance to this compound |
|---|---|---|
| Kinetic Analysis | Reaction rates, activation energy, rate laws | Quantifies the enhancement of the reaction rate |
| Isotope Labeling Studies nih.gov | Reaction pathways and atom transfer nih.gov | Reveals how the catalyst facilitates bond breaking/formation |
| In-situ Spectroscopy (NMR, IR) | Identification of reaction intermediates | Observes catalyst-substrate complexes in real-time |
| Computational Modeling | Transition state energies, reaction coordinates | Provides a theoretical model of the catalytic cycle |
Applications in Enhancing Industrial Chemical Process Efficiency
In the realm of industrial chemistry, efficiency is a paramount objective, encompassing reaction speed, product yield, and energy consumption. This compound has been identified as a valuable compound in this context, primarily through its application as a catalyst or co-catalyst. smolecule.com Its role in various catalytic processes is to accelerate chemical reactions, enabling transformations to occur more rapidly and under less extreme conditions. smolecule.com
Coordination Chemistry and Ligand Design
Coordination chemistry investigates the formation and properties of complex compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. Amino alcohols, including this compound, represent an important class of ligands due to their ability to form stable complexes with a wide array of metal ions.
This compound possesses key structural features that define its behavior as a ligand. It is classified as a bidentate ligand, meaning it has two donor atoms that can simultaneously bind to a central metal ion. libretexts.org These donor sites are the nitrogen atom of the tertiary amine and the oxygen atom of the hydroxyl group. This dual-binding capability allows it to act as a chelating agent, forming a stable, five-membered ring structure with the metal ion. wikipedia.org
The formation of such a chelate ring significantly enhances the stability of the resulting complex, a phenomenon known as the chelate effect. libretexts.org The two propyl groups attached to the nitrogen atom introduce steric bulk, which can influence the geometry of the metal complex and its solubility in various solvents. The combination of a soft donor atom (nitrogen) and a hard donor atom (oxygen) allows it to coordinate effectively with a variety of metal ions with different properties.
| Ligand Property | Description | Significance in Coordination |
|---|---|---|
| Denticity | Bidentate | Forms two bonds to a central metal ion, leading to chelation. libretexts.org |
| Donor Atoms | Nitrogen (amine) and Oxygen (hydroxyl) | Allows for the formation of a stable five-membered chelate ring. wikipedia.org |
| Chelate Effect | Enhanced stability due to ring formation | Results in thermodynamically stable metal complexes compared to monodentate ligands. libretexts.org |
| Steric Influence | Two n-propyl groups on the nitrogen atom | Affects the coordination geometry and solubility of the resulting metal complexes. |
The reaction of this compound with various metal salts leads to the formation of coordination complexes. researchgate.net In these reactions, the amino alcohol acts as a Lewis base, donating electron pairs from its nitrogen and oxygen atoms to the metal ion, which acts as a Lewis acid. libretexts.org The synthesis is typically carried out by mixing the ligand with a metal salt (such as a chloride, nitrate, or acetate) in a suitable solvent, like ethanol (B145695). nih.govacs.org The resulting complex may precipitate from the solution or be isolated after solvent evaporation. The stoichiometry of the reaction (the ratio of ligand to metal) can be varied to produce complexes with different coordination numbers and geometries.
For example, a reaction between a transition metal dichloride (MCl₂) and two equivalents of this compound (L) could yield a complex with the general formula [ML₂Cl₂]. The specific structure, whether tetrahedral or square planar for a four-coordinate complex, or octahedral for a six-coordinate complex, would depend on the nature of the metal ion and the reaction conditions. rsc.org
Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. libretexts.orgwikipedia.org this compound is an effective chelating agent for a variety of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). dcu.ie The stability of these chelated complexes is a key area of investigation.
Studies in this area often focus on determining the thermodynamic stability constants of the complexes, which quantify the affinity of the ligand for the metal ion. The formation of the five-membered C₂NMO ring (where M is the metal) is entropically favored, contributing to the high stability of the complex. This process effectively sequesters the metal ion, modifying its chemical reactivity and physical properties. nih.gov Such chelation is fundamental in applications ranging from catalysis to the development of new materials. dcu.ienih.gov
| Transition Metal Ion | Potential Coordination Geometry | Significance of Chelation |
|---|---|---|
| Copper(II) | Typically distorted octahedral or square planar | Forms highly stable complexes, useful in catalysis and materials synthesis. |
| Nickel(II) | Octahedral, square planar, or tetrahedral | Chelation can influence magnetic properties and catalytic activity. rsc.org |
| Cobalt(II) | Octahedral or tetrahedral | Complexes often exhibit distinct colors and redox properties. |
| Zinc(II) | Typically tetrahedral or octahedral | Forms stable, often colorless complexes relevant in materials science. acs.org |
Chirality, or "handedness," is a critical concept in coordination chemistry, as the three-dimensional arrangement of ligands around a metal center can create chiral molecules. While this compound is itself an achiral molecule, its incorporation into a metal complex can lead to chiral systems.
Chirality can arise in two primary ways in these systems:
Chirality at the Metal Center : The coordination of two or more bidentate ligands like this compound around a metal center can result in a complex that is chiral. For instance, in an octahedral complex with two such ligands, the arrangement can adopt a left-handed (Λ, lambda) or right-handed (Δ, delta) configuration at the metal center. rsc.org
Helical Ligand Folding : The conformation of the chelate ring and the orientation of the propyl groups can create a helical twist. This "folding" of the ligand within the coordination sphere can impart a preferred helicity, designated as P (right-handed) or M (left-handed). rsc.org
Furthermore, if a chiral derivative of the amino alcohol is synthesized (for example, by introducing a stereocenter on the ethanol backbone), the intrinsic chirality of the ligand will dictate the stereochemistry of the resulting metal complex. nih.gov This allows for the synthesis of enantiopure metal complexes, which are of significant interest in areas such as asymmetric catalysis, where the chirality of the catalyst can determine the chirality of the product. rsc.org
Polymer Chemistry and Materials Science
In the fields of polymer chemistry and materials science, this compound serves as a functional building block for the creation of advanced materials. smolecule.com Its bifunctional nature, possessing both a reactive hydroxyl group and a tertiary amine, allows it to be incorporated into polymer chains through various polymerization reactions.
Role in the Creation of Polymeric Nanovesicles
In the field of materials science, this compound plays a role in the creation of polymeric nanovesicles. smolecule.com These nanovesicles are hollow spheres formed by the self-assembly of amphiphilic block copolymers in an aqueous solution. nih.gov The structure of these vesicles typically consists of a hydrophilic inner cavity and a hydrophobic membrane, with a hydrophilic outer shell. nih.gov This configuration makes them ideal carriers for both water-soluble and lipid-soluble molecules. nih.gov
Influence on Polymer Structure, Stability, and Functionality
The integration of this compound into a polymer's structure can significantly influence the resulting material's properties. It can act as a building block that imparts specific characteristics to the polymer chain. smolecule.com The presence of the tertiary amine group can introduce pH-responsiveness, allowing the polymer's conformation or solubility to change in response to environmental pH shifts. This is a key feature in the design of "smart" polymers for controlled release applications.
Integration into Advanced Materials Development
The utility of this compound extends to the broader field of advanced materials development. Its reactive aminoethanol group makes it a versatile intermediate for synthesizing a range of chemical compounds. smolecule.com This allows for its integration into various materials to enhance their properties. For instance, its amphiphilic character can be leveraged in the creation of surfactants and emulsifying agents. The compound's ability to interact with both polar and non-polar substances makes it a useful compatibility agent in mixed solvent systems. smolecule.com
Analytical Chemistry Methodologies
In analytical chemistry, this compound serves as both a solvent and a reagent in various analytical procedures, contributing to the accuracy and reliability of results. smolecule.com
Use as a Solvent in Chromatographic Techniques
This compound is utilized as a solvent or a component of the mobile phase in chromatographic techniques such as high-performance liquid chromatography (HPLC). smolecule.com Its properties facilitate the effective separation of different substances. smolecule.com The compound exhibits good miscibility with a wide array of organic solvents, including alcohols and ethers, which is a desirable characteristic for a mobile phase component. smolecule.com Its amphiphilic nature, with two propyl groups providing hydrocarbon character and the hydroxyl and amine groups interacting with polar media, allows for its use in diverse separation scenarios. smolecule.com
| Property | Value / Description |
|---|---|
| Molecular Formula | C8H19NO nih.gov |
| Molecular Weight | 145.24 g/mol nih.gov |
| Boiling Point | ~264.39°C (estimate) chemicalbook.com |
| Density | ~0.8576 g/cm³ chemicalbook.com |
| Miscibility | Fully miscible with alcohols, ethers, and many polar organic solvents. smolecule.com |
Application as a Reagent in Spectrometric Procedures
This compound also finds application as a reagent in spectrometric procedures. smolecule.com In mass spectrometry, for example, a compound's interaction with reagents can influence its ionization and fragmentation patterns, which are crucial for its identification. The presence of the tertiary amine in this compound can facilitate protonation, making it detectable in techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
| Technique | Source of Spectrum | Key Identifier |
|---|---|---|
| GC/MS | DigiLab GmbH (C) 2024 nih.gov | PubChem CID: 76721 nih.gov |
Contribution to Substance Quantification and Identification Accuracy
The use of this compound in analytical methods has been shown to contribute to the precise quantification and identification of substances. smolecule.com By improving separation efficiency in chromatography and acting as a reagent in spectrometry, it helps to enhance the reliability of analytical results. smolecule.com Careful control over its purity and concentration is necessary when it is used to dissolve samples or as part of a mobile phase to ensure accurate and reproducible outcomes. smolecule.com
Role in High-Performance Liquid Chromatography (HPLC)
In High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, the separation of basic compounds can be challenging due to interactions between the basic analytes and residual acidic silanol (B1196071) groups on the silica-based stationary phase. These interactions can lead to poor peak shapes, such as tailing, which negatively impacts resolution and quantification. Tertiary amines, including compounds structurally similar to this compound, are often employed as mobile phase additives to mitigate these undesirable effects.
The addition of a basic modifier like this compound can also influence the pH of the mobile phase, which is a critical parameter for controlling the retention of ionizable compounds. For basic analytes, an increase in the mobile phase pH (above the pKa of the analyte) can lead to a decrease in their retention time in reversed-phase HPLC. Conversely, for acidic analytes, a higher pH can increase their ionization and lead to shorter retention times. Therefore, the use of this compound could also serve to adjust the mobile phase pH to optimize the separation of a complex mixture of acidic, basic, and neutral compounds. researchgate.net
Table 1: Potential Roles of this compound in HPLC
| Role | Mechanism of Action | Expected Outcome |
| Silanol Masking Agent | The tertiary amine functionality interacts with residual silanol groups on the stationary phase. | Improved peak shape (reduced tailing) for basic analytes. |
| Mobile Phase pH Modifier | As a basic compound, it can increase the pH of the mobile phase. | Adjustment of retention times for ionizable compounds, enabling better separation. |
Electrochemical Studies
The electrochemical properties of this compound, stemming from its tertiary amine and alcohol moieties, make it a compound of interest in various electrochemical studies.
While specific electroanalytical sensors based on this compound are not widely reported, its functional groups are known to be electroactive. Tertiary amines can undergo electrochemical oxidation at an electrode surface. This property can be exploited in the development of electrochemical sensors. For instance, the oxidation of a tertiary amine can produce a measurable current that is proportional to its concentration, forming the basis of a quantitative analytical method.
Furthermore, aminoalcohols can be used as functional components in the construction of modified electrodes. They can be immobilized on an electrode surface to create a specific chemical environment that can facilitate the electrochemical detection of other analytes. For example, the hydroxyl group can be used for covalent attachment to the electrode surface, while the tertiary amine can provide a site for electrostatic interaction or catalytic activity towards a target analyte.
Electrochemiluminescence (ECL) is a highly sensitive analytical technique used in many bioanalytical assays, such as immunoassays. The ECL process involves the generation of light from excited-state species formed through electrochemical reactions at an electrode surface. nih.gov Tertiary amines are well-established as highly efficient coreactants in many ECL systems, most notably with ruthenium(II) tris(bipyridine) ([Ru(bpy)₃]²⁺) as the luminophore. rsc.org
In these systems, the tertiary amine is oxidized at the electrode surface to form a radical cation. This is followed by deprotonation to yield a highly reducing radical species. This radical can then react with the oxidized luminophore (e.g., [Ru(bpy)₃]³⁺) in a process that generates the excited state of the luminophore, which subsequently emits light upon relaxation to the ground state. acs.org The efficiency of the ECL process is highly dependent on the nature of the tertiary amine coreactant.
Research has shown that branched-chain tertiary amines can significantly enhance the ECL signal in immunoassays. nih.gov For example, N-dipropyl isobutylamine (B53898) (DPIBA), a compound structurally similar to this compound, has been demonstrated to be an effective additive in commercial ECL immunoassays, leading to a notable increase in the ECL signal. nih.gov This enhancement is attributed to favorable mechanistic pathways for the generation of the excited state luminophore. Given its tertiary amine structure, it is highly probable that this compound could function as an effective coreactant in ECL-based bioanalytical assays, potentially leading to improved detection sensitivity.
Table 2: Comparison of Tertiary Amine Coreactants in ECL
| Coreactant | Abbreviation | Common Application |
| Tri-n-propylamine | TPrA | Widely used coreactant in commercial ECL systems. |
| N-dipropyl isobutylamine | DPIBA | Shown to enhance ECL signals in immunoassays. nih.gov |
| This compound | - | Potential coreactant based on structural similarity to other effective tertiary amines. |
The electrochemical performance of this compound is primarily dictated by the oxidation of its tertiary amine and, to a lesser extent, its primary alcohol group. The electrochemical oxidation of tertiary amines typically proceeds via a one-electron transfer to form a radical cation. researchgate.net The stability of this radical cation and the subsequent reaction pathways are influenced by the structure of the amine and the surrounding chemical environment.
For this compound, the initial oxidation step at an anode would be the formation of the corresponding radical cation:
(CH₃CH₂CH₂)₂NCH₂CH₂OH → [(CH₃CH₂CH₂)₂NCH₂CH₂OH]⁺• + e⁻
This radical cation can then undergo further reactions, such as deprotonation from a carbon atom adjacent to the nitrogen, to form a neutral radical. This highly reactive species is a strong reducing agent and is the key intermediate in the ECL coreactant pathway.
The primary alcohol group can also be electrochemically oxidized, typically at higher potentials than the tertiary amine. The oxidation of a primary alcohol can proceed through a series of steps to form an aldehyde and then a carboxylic acid. The presence of both of these functional groups on the same molecule could lead to complex electrochemical behavior, with the potential for intramolecular interactions influencing the oxidation mechanism. Techniques such as cyclic voltammetry could be employed to elucidate the specific redox potentials and reaction pathways for the electrochemical oxidation of this compound. wikipedia.org
Supramolecular Chemistry Investigations
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The resulting supramolecular architectures can have a wide range of applications in areas such as molecular recognition, self-assembly, and the development of functional materials.
Aminoalcohols are valuable building blocks in supramolecular chemistry due to their ability to participate in multiple types of non-covalent interactions. The hydroxyl group is a hydrogen bond donor and acceptor, while the tertiary amine is a hydrogen bond acceptor and can be protonated to participate in electrostatic interactions.
While the direct use of this compound in the synthesis of specific supramolecular architectures is not extensively reported in the literature, its structural motifs are present in more complex molecules that do form such assemblies. For example, the aminoalcohol functionality can be incorporated into larger molecules designed to self-assemble into well-defined nanostructures, such as nanotubes, vesicles, or gels. The interplay between the hydrophilic alcohol group and the more hydrophobic dipropylamino group can drive the self-assembly process in aqueous or organic media.
Furthermore, the tertiary amine can act as a coordination site for metal ions, leading to the formation of metallo-supramolecular structures. The ability to coordinate with metal centers adds another dimension to the design of complex architectures, allowing for the creation of structures with specific geometries and functionalities, such as catalytic activity or sensing capabilities. The fundamental principles of self-assembly observed with simpler amino acids and other aminoalcohols provide a conceptual framework for the potential application of this compound as a building block in the rational design of novel supramolecular systems. beilstein-journals.orgmdpi.com
Understanding Non-Covalent Interactions and Molecular Recognition
Non-covalent interactions are the attractive or repulsive forces between molecules or parts of the same molecule that are not covalent bonds. gatech.edu These interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces, are fundamental to processes like protein folding and drug design. gatech.edu Molecular recognition, the specific binding between two or more molecules through these non-covalent forces, is akin to a "lock and key" mechanism and is central to many biological processes.
Amino alcohols, the chemical class to which this compound belongs, are valuable subjects for studying non-covalent interactions. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom) within the same molecule allows for the formation of intramolecular hydrogen bonds. nih.govmdpi.com Research on analogous compounds, such as 2-(diethylamino)ethanol (B1670525), has been conducted to probe molecular interactions in aqueous solutions by examining properties like polarity and partial molar enthalpies. researchgate.net While the functional groups of this compound make it a suitable candidate for such studies, specific research detailing its direct application in molecular recognition experiments was not prominently identified.
Table 1: Types of Non-Covalent Interactions Relevant to Amino Alcohols
| Interaction Type | Description | Relevant Functional Groups |
|---|---|---|
| Hydrogen Bonding | An attractive interaction between a hydrogen atom connected to a highly electronegative atom and another nearby electronegative atom. | Hydroxyl (-OH), Amino (-N) |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. gatech.edu | Hydroxyl (-OH), Amino (-N) |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Entire Molecule, especially Alkyl Chains |
Role in Self-Assembly Processes
Molecular self-assembly is the spontaneous organization of individual components into well-defined structures, driven by non-covalent interactions. nih.gov This process is foundational to the formation of many biological structures, such as cell membranes, and is a key technique in the field of nanotechnology. sigmaaldrich.com
The chemical structure of this compound is amphiphilic, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. The hydroxyl-amine region constitutes the hydrophilic head, while the two propyl chains form a hydrophobic tail. smolecule.com This dual nature allows the compound to exhibit significant surface activity, reducing surface tension at air-water interfaces. smolecule.com Molecules with these characteristics are known to be building blocks for self-assembled structures like micelles or monolayers. Despite these favorable properties, specific research publications detailing the use of this compound in self-assembly studies are not extensively documented.
Bio-oriented Chemical Research (Excluding Clinical Human Trials)
In research focused on biological processes, this compound has found a specific niche in the field of microbiology, particularly concerning the production of ethanol.
Utilization in Microbial Fermentation for Ethanol Production
Ethanol fermentation is a biological process where sugars such as glucose are converted by microorganisms into cellular energy, producing ethanol and carbon dioxide as byproducts. microbenotes.com This anaerobic process is central to the production of alcoholic beverages, biofuels, and the rising of bread dough. microbenotes.com Research has identified this compound as a compound utilized in microbiology for the production of ethanol via microbial fermentation with various yeasts and bacteria. smolecule.com Studies have indicated that fermentation processes involving this compound can achieve ethanol yields of approximately 46% from pure glucose. smolecule.com
Function as a Nutrient Source or pH Adjuster in Fermentation Media
For a successful and efficient fermentation, the health and activity of the microbial culture are paramount. This requires a carefully controlled environment, including adequate nutrition and a stable pH. enartis.comatlas-scientific.com In this context, this compound serves a dual function in the fermentation medium. smolecule.com
Firstly, it can be used as a nutrient source. smolecule.com Amino compounds are important sources of nitrogen for yeast, which is essential for the synthesis of proteins, enzymes, and cell wall components. enartis.combrewingforward.com Secondly, it can act as a pH adjuster. smolecule.com The optimal pH for ethanol fermentation is typically in the slightly acidic range, as the enzymes responsible for the conversion function best under these conditions. atlas-scientific.com Maintaining this optimal pH is critical, as deviations can inhibit enzyme activity, slow fermentation, and affect the final product. atlas-scientific.comfrontiersin.org
| pH Adjuster | The tertiary amine group can accept protons, helping to buffer the medium and maintain a stable pH. smolecule.com | Ensures optimal enzyme activity and microbial growth for efficient ethanol production. atlas-scientific.com |
Studies on Molecular Interactions within Biological Systems
The molecular structure of this compound inherently allows it to interact with various biological systems. smolecule.com However, detailed investigations into its specific molecular targets and interaction pathways within biological systems (apart from its role in fermentation) are not widely available in the literature.
Studies on structurally similar molecules can provide insights. For instance, research on 2-(diethylamino)ethanol in aqueous systems has been used to understand the molecular interactions that govern its physical and chemical properties. researchgate.net Such studies help to model how the interplay between the hydrophobic alkyl chains and the hydrophilic amino-alcohol group dictates the molecule's behavior in a biological-like environment. The specific interactions of this compound with biomolecules like proteins or nucleic acids remain an area for further investigation.
Structural Elucidation and Spectroscopic Characterization of 2 Dipropylamino Ethanol and Its Derivatives
Advanced Spectroscopic Techniques
The structural elucidation and characterization of 2-(Dipropylamino)ethanol and its derivatives are heavily reliant on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.
Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The structure, CCCN(CCC)CCO, suggests six unique proton environments. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms, with protons closer to the nitrogen and oxygen atoms appearing further downfield.
The expected signals for this compound are detailed below:
-OH Proton : A broad singlet whose chemical shift is concentration and solvent-dependent.
-CH₂- (next to OH) : A triplet, deshielded by the adjacent oxygen atom.
-CH₂- (next to N on the ethanol (B145695) side) : A triplet, influenced by the nitrogen atom.
-CH₂- (next to N on the propyl side) : A triplet, representing the two equivalent methylene (B1212753) groups attached directly to the nitrogen.
-CH₂- (middle of propyl chain) : A sextet or multiplet, coupled to the adjacent methyl and methylene protons.
-CH₃ (end of propyl chain) : A triplet, representing the two equivalent terminal methyl groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH ₃ | ~0.9 | Triplet (t) |
| -CH ₂-CH₃ | ~1.5 | Sextet |
| N-CH ₂-CH₂- | ~2.4 | Triplet (t) |
| N-CH ₂-CH₂OH | ~2.6 | Triplet (t) |
| -CH ₂-OH | ~3.5 | Triplet (t) |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, due to the symmetry of the two propyl groups, six distinct carbon signals are expected. The chemical shifts are indicative of the carbon's local electronic environment. Carbons bonded to electronegative atoms like nitrogen and oxygen are shifted downfield. libretexts.orgdocbrown.info
The expected ¹³C NMR signals are assigned as follows:
The carbon of the methyl group (-CH₃) appears at the highest field (lowest ppm value).
The central methylene carbon of the propyl group (-CH₂-CH₃).
The methylene carbon of the propyl group attached to the nitrogen (N-CH₂-).
The methylene carbon of the ethanol group attached to the nitrogen (N-CH₂-CH₂OH).
The methylene carbon attached to the hydroxyl group (-CH₂-OH) appears at the lowest field due to the high electronegativity of oxygen.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C H₃ | ~12 |
| -C H₂-CH₃ | ~21 |
| N-C H₂-CH₂- | ~54 |
| N-C H₂-CH₂OH | ~56 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its alcohol and tertiary amine functional groups.
Key characteristic absorption bands include:
O-H Stretch : A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and broadened due to hydrogen bonding.
C-H Stretch : Strong absorptions in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the alkyl chains.
C-O Stretch : A strong band typically found in the 1050-1150 cm⁻¹ range, indicative of the primary alcohol C-O bond.
C-N Stretch : A medium to weak absorption band in the 1000-1250 cm⁻¹ region, corresponding to the stretching vibration of the tertiary amine C-N bond.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Alcohol) | 3200-3600 | Strong, Broad |
| C-H (Alkyl) | 2850-3000 | Strong |
| C-O (Alcohol) | 1050-1150 | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. The molecular weight of this compound is 145.24 g/mol . nih.gov
For aliphatic amines and alcohols, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the heteroatom (N or O). openstax.org
Molecular Ion (M⁺) : The peak corresponding to the intact molecule, expected at m/z = 145.
Alpha-Cleavage (Amine) : The most characteristic fragmentation for aliphatic amines is the cleavage of a C-C bond adjacent to the nitrogen. Loss of an ethyl radical (•CH₂CH₃) from one of the propyl groups is a highly favorable pathway, leading to a resonance-stabilized iminium cation. This fragment is often the base peak in the spectrum.
[CH₃CH₂CH₂-N(CH₂CH₂OH)-CH₂CH₂CH₃]⁺• → [CH₃CH₂CH₂-N(CH₂CH₂OH)=CH₂]⁺ + •CH₂CH₃ (m/z = 116)
Alpha-Cleavage (Alcohol) : Cleavage of the C-C bond adjacent to the oxygen can lead to the loss of the dipropylaminoethyl radical, resulting in a fragment at m/z = 31 ([CH₂OH]⁺).
Dehydration : Alcohols can also undergo fragmentation via the loss of a water molecule (18 amu), which would result in a peak at m/z = 127 (M-18). openstax.org
Table 4: Major Expected Mass Fragments for this compound
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 145 | [C₈H₁₉NO]⁺• | Molecular Ion (M⁺) |
| 116 | [C₆H₁₄NO]⁺ | Alpha-cleavage (loss of •C₂H₅) |
| 100 | [C₅H₁₂NO]⁺ | Loss of •C₃H₇ |
| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage with loss of •CH₂CH₂OH |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This technique is most effective for compounds containing chromophores—functional groups with π-electrons or non-bonding valence electrons that can be excited from the ground state to higher energy levels.
This compound is a saturated aliphatic amino alcohol. It lacks conjugated systems or other chromophores that absorb light in the typical UV-Vis range (200-800 nm). The electronic transitions available to the σ-bonds (σ → σ) and the non-bonding electrons on oxygen and nitrogen (n → σ) require high energy, corresponding to wavelengths below 200 nm.
Consequently, a UV-Vis spectrum of this compound would not show any significant absorption peaks in the standard analytical range. This optical transparency makes it, and similar solvents like ethanol and water, suitable as a solvent for UV-Vis analysis of other chromophoric compounds. quora.comvlabs.ac.in Polar solvents like ethanol can sometimes obscure fine spectral details compared to nonpolar solvents. vlabs.ac.in
Chromatographic Separation Techniques for Characterizationacros.com
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from complex mixtures, as well as for assessing purity. The selection of a specific chromatographic method depends on the physicochemical properties of the analyte, such as volatility, polarity, and molecular weight.
Gas Chromatography (GC) is frequently employed for the analysis of volatile and thermally stable compounds like this compound. The compound's polarity, stemming from the hydroxyl and tertiary amine groups, necessitates the use of appropriate stationary phases to achieve effective separation. Polar capillary columns, such as those with polyethylene (B3416737) glycol (e.g., wax-type phases) or modified polysiloxane phases (e.g., '624'-type phases), are typically suitable for analyzing alcohols and amines. chromforum.orgchromforum.org The flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. researchgate.net For structural confirmation, GC can be coupled with Mass Spectrometry (GC-MS), providing both retention time data and mass fragmentation patterns for unambiguous identification. nih.gov
High-Performance Liquid Chromatography (HPLC) is another powerful technique, particularly for less volatile derivatives or for analyses where thermal degradation is a concern. smolecule.com Given the polar nature of this compound, reversed-phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724). researchgate.net this compound itself can also be used as a component in the mobile phase, acting as a reagent to aid in the separation and analysis of other substances. smolecule.com Detection in HPLC can be achieved using various detectors, with UV-Vis detectors being common if the molecule contains a chromophore, or more universal detectors like evaporative light scattering detectors (ELSD) or refractive index (RI) detectors if it does not.
The following table summarizes common chromatographic techniques used for the characterization of amino alcohols.
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |
| Gas Chromatography (GC) | Polar phases (e.g., Wax-type, ZB-624) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID) | Purity assessment, quantification of volatile impurities |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Polar phases (e.g., Wax-type, ZB-624) | Inert gas (e.g., Helium) | Mass Spectrometer (MS) | Identification and structural confirmation |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18, C8) | Water/Methanol or Water/Acetonitrile mixtures | UV-Vis, ELSD, RI | Separation of non-volatile derivatives, purity analysis |
X-ray Crystallography for Solid-State Structure Determinationmoravek.comgaylordchemical.com
X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides detailed information about bond lengths, bond angles, and conformational geometry, which is invaluable for the absolute structural elucidation of a compound. wikipedia.orgwikipedia.org
For a compound like this compound, which is a liquid at ambient temperature, X-ray crystallography cannot be performed on the parent compound directly. smolecule.com However, the technique is critically important for characterizing its solid derivatives. Many amino alcohols can be reacted to form crystalline derivatives, such as salts (e.g., hydrochlorides, picrates) or other molecular complexes (e.g., imino-alcohols), which are amenable to single-crystal X-ray diffraction analysis. scielo.br
The process involves irradiating a single crystal of a derivative with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots based on its internal atomic lattice. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be generated. wikipedia.org From this map, the positions of individual atoms can be determined, revealing the molecule's exact structure in the solid state.
For instance, studies on chiral imino-alcohols derived from the reaction of amino-alcohols with aldehydes have successfully yielded crystals suitable for X-ray diffraction. scielo.br The resulting structural data provide unequivocal proof of the compound's constitution and stereochemistry, which can be inferred to reflect the core structure of the parent amino alcohol.
The table below outlines the key structural parameters obtained from an X-ray crystallographic analysis.
| Parameter | Description | Significance |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal lattice. | Defines the crystal system and the overall packing arrangement. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules within the unit cell. | Provides insight into the symmetry of the molecule and its packing. |
| Atomic Coordinates | The (x, y, z) position of each atom within the unit cell. | Defines the precise location of every atom, allowing for the determination of molecular geometry. |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | Confirms the types of chemical bonds (single, double, triple) and can indicate electronic effects. |
| Bond Angles | The angle formed by three connected atoms. | Defines the local geometry around an atom (e.g., tetrahedral, trigonal planar). |
| Torsion Angles | The angle between the planes defined by two sets of three connected atoms. | Describes the conformation of the molecule, such as the staggered or eclipsed arrangement of substituents. |
Spectroscopic Fingerprinting and Purity Assessment Methodologiesacros.comchemicalbook.com
Spectroscopic techniques are fundamental to the structural characterization and purity assessment of this compound. Each method provides a unique "fingerprint" of the molecule based on its interaction with electromagnetic radiation, and these fingerprints are highly sensitive to the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating molecular structure.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show characteristic signals for the propyl group's methyl (CH₃) and methylene (CH₂) protons, as well as the methylene groups adjacent to the nitrogen and oxygen atoms.
¹³C NMR provides a count of the unique carbon atoms in the molecule. nih.gov The spectrum for this compound would display distinct peaks for each of the carbon atoms in the propyl and ethanolamine (B43304) moieties. nih.gov
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound is characterized by a broad absorption band in the 3600-3200 cm⁻¹ region, which is indicative of the O-H stretching of the alcohol group. Other key absorptions include C-H stretching bands around 2960-2870 cm⁻¹ and C-N stretching vibrations. nih.gov
Mass Spectrometry (MS) determines the molecular weight and provides information about the structure through fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the parent compound and any volatile impurities. nih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (145.24 g/mol ) and characteristic fragment ions resulting from the cleavage of C-C and C-N bonds. nih.gov
Purity Assessment relies on these same spectroscopic methods, in addition to chromatography. An ideally pure sample will exhibit only the signals corresponding to this compound. The presence of impurities is indicated by additional peaks in NMR spectra, extra absorption bands in IR spectra, or unexpected ions in mass spectra. moravek.com The integration of signals in NMR or the peak areas in a chromatogram can be used to quantify the levels of impurities, ensuring the compound meets required quality standards. smolecule.comstackexchange.com
The following tables summarize the characteristic spectroscopic data for this compound.
¹H and ¹³C NMR Spectral Data Data is predicted or sourced from spectral databases.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~3.5 | t | -CH₂-OH |
| ~2.5 | t | -N-CH₂- | |
| ~2.4 | t | -N-(CH₂-CH₂-CH₃)₂ | |
| ~1.4 | sextet | -N-(CH₂-CH₂-CH₃)₂ | |
| ~0.8 | t | -N-(CH₂-CH₂-CH₃)₂ | |
| ¹³C NMR | ~60 | - | -CH₂-OH |
| ~58 | - | -N-CH₂- | |
| ~55 | - | -N-CH₂- (propyl) | |
| ~20 | - | -CH₂- (propyl) | |
| ~11 | - | -CH₃ (propyl) |
IR and MS Spectral Data Data sourced from spectral databases. nih.gov
| Technique | Key Peaks / Values | Interpretation |
| Infrared (IR) Spectroscopy | ~3300 cm⁻¹ (broad) | O-H stretching (alcohol) |
| ~2960, 2870 cm⁻¹ | C-H stretching (alkane) | |
| ~1050 cm⁻¹ | C-O stretching (alcohol) | |
| Mass Spectrometry (MS) | m/z = 145 | Molecular Ion [M]⁺ |
| m/z = 114 | Fragment [M - CH₂OH]⁺ | |
| m/z = 102 | Fragment [M - C₃H₇]⁺ |
Computational Chemistry Approaches in 2 Dipropylamino Ethanol Research
Quantum Mechanical Studies
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), offer a foundational understanding of the behavior of 2-(Dipropylamino)ethanol at the atomic level. These methods allow for the precise calculation of the molecule's geometric and energetic properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational method that has become a cornerstone of quantum chemistry for its balance of accuracy and computational cost. DFT calculations focus on the electron density of a molecule to determine its energy and other properties. For a molecule like this compound, DFT can be used to predict its stable conformations and the energetic barriers between them. The theory is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be determined from its electron density.
In practice, DFT calculations for this compound would involve selecting an appropriate functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations. The choice of functional and basis set is crucial for obtaining results that are in good agreement with experimental data, if available. For instance, studies on similar molecules like ethanol (B145695) have utilized DFT to investigate decomposition pathways on catalytic surfaces, demonstrating the power of this method in understanding reaction mechanisms. nih.gov Similarly, DFT has been employed to study the interaction of ethanol with other molecules, providing insights into intermolecular forces. nih.gov
Molecular Geometry Optimization
A fundamental application of DFT is the optimization of a molecule's geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would mean determining the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure.
The optimized geometry is crucial as it serves as the starting point for many other computational analyses, including the calculation of vibrational frequencies, electronic properties, and spectroscopic data. For example, in a related molecule, 2-aminoethanethiol, DFT calculations at the B3LYP/6-311+G(d,p) level of theory were used to determine its optimized structure. sphinxsai.com For this compound, we would expect the geometry around the nitrogen atom to be trigonal pyramidal and the geometry around the oxygen atom of the ethanol group to be bent, with the propyl groups adopting staggered conformations to minimize steric hindrance. The expected bond angles around the sp3 hybridized carbon atoms would be approximately 109.5 degrees. youtube.com
Electronic Structure Analysis
The arrangement and energies of electrons within a molecule dictate its chemical reactivity and spectroscopic behavior. Electronic structure analysis of this compound provides a detailed picture of its bonding and non-bonding interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. sphinxsai.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, making this site the most nucleophilic. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the C-N and C-O bonds. A small HOMO-LUMO gap would suggest that the molecule is relatively reactive. In a study of 2-aminoethanethiol, the HOMO-LUMO energy gap was found to be a key factor influencing its bioactivity. sphinxsai.com
Table 1: Conceptual Frontier Molecular Orbital Properties of this compound
| Orbital | Description | Expected Location of High Electron Density | Implication for Reactivity |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Nitrogen lone pair | Nucleophilic center |
| LUMO | Lowest Unoccupied Molecular Orbital | Antibonding orbitals (e.g., σ* C-N, σ* C-O) | Electrophilic sites |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | - | Indicator of chemical stability and reactivity |
This table is based on general principles of FMO theory and analysis of similar molecules.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding within a molecule in terms of localized "natural" orbitals. wikipedia.orgwisc.edu This method transforms the complex, delocalized molecular orbitals into a more intuitive picture of Lewis-like bonds and lone pairs. NBO analysis can quantify the delocalization of electron density, often referred to as hyperconjugation, which arises from interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de
In this compound, NBO analysis would reveal the nature of the C-C, C-H, C-N, C-O, and O-H bonds, including their polarization and hybrid composition. It would also quantify the lone pair character on the nitrogen and oxygen atoms. A key aspect of NBO analysis is the examination of donor-acceptor interactions. For instance, the interaction between the nitrogen lone pair (a donor NBO) and the antibonding σ* orbital of an adjacent C-C or C-H bond (an acceptor NBO) would indicate hyperconjugative stabilization. The strength of these interactions is estimated using second-order perturbation theory. uni-muenchen.de In a study on 2-aminoethanethiol, NBO analysis revealed significant intramolecular charge transfer, which contributes to the molecule's stability. sphinxsai.com
Table 2: Conceptual Natural Bond Orbital Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Type of Interaction | Consequence |
|---|---|---|---|
| Lone Pair (N) | σ* (C-C) | n → σ* | Hyperconjugation, electron delocalization, stabilization |
| Lone Pair (O) | σ* (C-C) | n → σ* | Hyperconjugation, electron delocalization, stabilization |
This table illustrates potential NBO interactions based on the structure of this compound and general NBO principles.
Spectroscopic Property Prediction and Simulation
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can gain a deeper understanding of the relationship between a molecule's structure and its interaction with electromagnetic radiation.
For this compound, computational methods can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. DFT calculations of vibrational frequencies can be used to simulate the IR and Raman spectra. These simulations help in assigning the observed experimental bands to specific vibrational modes of the molecule. For example, the characteristic N-H stretching frequency (if a secondary amine were present) and the O-H stretching frequency would be readily identifiable.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not abundant in publicly available literature, the methodology applied to analogous compounds like 2-(Dimethylamino)ethanol (DMEA) provides a clear framework for how such research would be conducted and the insights it could offer. wikipedia.org
MD simulations for a system of this compound molecules would typically involve the following steps:
Force Field Development: A classical force field would be developed or chosen to describe the interatomic and intermolecular forces. This involves defining parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). For a molecule like this compound, these parameters could be derived from quantum mechanical calculations.
System Setup: A simulation box is created, populated with a number of this compound molecules at a specific density and temperature. Periodic boundary conditions are typically applied to simulate a bulk liquid phase.
Simulation Run: The simulation is run for a specified period, allowing the system to first reach equilibrium and then continue for a production phase during which data is collected. Newton's equations of motion are integrated over time to trace the trajectory of each atom. wikipedia.org
From these simulations, a wealth of information about the macroscopic and microscopic properties of this compound can be extracted. For instance, studies on similar amino alcohols have investigated properties such as density, viscosity, and self-diffusion coefficients. youtube.comresearchgate.net A key aspect that could be explored for this compound is the nature and dynamics of hydrogen bonding, particularly the competition between intramolecular hydrogen bonds (between the hydroxyl hydrogen and the tertiary amine nitrogen) and intermolecular hydrogen bonds with neighboring molecules. taylorandfrancis.com
Table 1: Potential Applications of Molecular Dynamics Simulations for this compound
| Property Investigated | Information Gained | Relevance |
| Bulk Liquid Properties | Density, viscosity, heat capacity, and thermal expansion coefficients as a function of temperature and pressure. youtube.com | Provides fundamental thermophysical data essential for chemical engineering applications and process design. |
| Hydrogen Bonding | The extent and lifetime of intra- and intermolecular hydrogen bonds. | Understanding the microscopic structure and its influence on macroscopic properties like boiling point and viscosity. |
| Diffusion Coefficients | The self-diffusion coefficient of the molecule in its pure liquid form or in mixtures. youtube.com | Important for understanding mass transport phenomena, for example, in solvent applications or reaction kinetics. |
| Interaction with Surfaces | Adsorption behavior and orientation of this compound on different material surfaces. frontiersin.org | Relevant for applications in catalysis, corrosion inhibition, and surface modification. |
| Mixture Properties | Behavior when mixed with other substances, such as water or hydrocarbons, including excess molar volumes and mixing enthalpies. youtube.com | Crucial for designing and optimizing solvent mixtures for various industrial processes. |
These simulations offer a molecular-level view that is often difficult to obtain through experimental means alone, providing a powerful complement to laboratory measurements.
Reactivity Descriptors, e.g., Fukui Functions and Electrostatic Potential Mapping
To understand the chemical reactivity of this compound, computational chemists employ tools derived from Density Functional Theory (DFT), such as reactivity descriptors. These descriptors help predict the most likely sites for electrophilic and nucleophilic attack. wikipedia.orgresearchgate.net
Fukui Functions: The Fukui function, f(r), is a key concept in conceptual DFT that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. wikipedia.org It helps to identify the most reactive sites within a molecule:
f⁺(r): Describes the reactivity towards a nucleophilic attack (accepting an electron). A high value indicates a good site for an electrophile to attack.
f⁻(r): Describes the reactivity towards an electrophilic attack (donating an electron). A high value points to a good site for a nucleophile to attack.
f⁰(r): Describes the reactivity towards a radical attack.
For this compound, one would expect the nitrogen atom of the dipropylamino group and the oxygen atom of the hydroxyl group to be key reactive centers. A condensed Fukui function analysis, which assigns a value to each atom, would likely show a high f⁻ value on the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack (e.g., protonation). Conversely, the acidic hydrogen of the hydroxyl group would be a likely site for nucleophilic attack.
Dual Descriptor: The dual descriptor, Δf(r), is derived from the Fukui functions (Δf(r) = f⁺(r) - f⁻(r)) and can unambiguously identify nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) regions of a molecule. scm.com
Electrostatic Potential (ESP) Mapping: An ESP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It provides an intuitive guide to the charge distribution:
Red regions: Indicate negative electrostatic potential, rich in electrons, and are attractive to electrophiles.
Blue regions: Indicate positive electrostatic potential, poor in electrons, and are attractive to nucleophiles.
Green/Yellow regions: Represent neutral or weakly polarized areas.
For this compound, an ESP map would be expected to show a region of high negative potential (red) around the nitrogen and oxygen atoms, consistent with their high electronegativity and the presence of lone pairs. A region of high positive potential (blue) would be anticipated around the hydrogen atom of the hydroxyl group. This visual tool powerfully corroborates the predictions made by Fukui functions regarding the molecule's reactive sites.
Table 2: Predicted Reactivity Sites in this compound using DFT Descriptors
| Atom/Group | Expected Fukui Function Values | Expected ESP Map Color | Predicted Reactivity |
| Nitrogen Atom (N) | High f⁻ | Red (Negative) | Primary site for electrophilic attack (e.g., acid) |
| Oxygen Atom (O) | High f⁻ | Red (Negative) | Site for electrophilic attack |
| Hydroxyl Hydrogen (H) | High f⁺ | Blue (Positive) | Primary site for nucleophilic attack (e.g., base) |
| Propyl Groups (C, H) | Low f⁻ and f⁺ | Green/Yellow (Neutral) | Generally low reactivity |
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for technologies like frequency conversion, optical switching, and data storage. nih.gov Organic molecules with both an electron-donating group and an electron-accepting group connected by a conjugated system often exhibit significant NLO properties. While this compound lacks a traditional pi-conjugated system, the presence of the electron-donating dipropylamino group and the electron-withdrawing hydroxyl group makes it a candidate for NLO activity.
Computational DFT calculations are a primary tool for predicting the NLO properties of molecules. The key parameters calculated are:
Polarizability (α): The ability of the electron cloud to be distorted by an external electric field (linear response).
First Hyperpolarizability (β): The measure of the second-order NLO response. This is the most critical parameter for applications like second-harmonic generation.
Studies on other amino alcohols and related structures have shown that DFT methods can effectively predict their NLO properties. inoe.ro For example, a computational study on various amido alcohols using DFT with the 6-311G++(d,p) basis set found that many of these molecules exhibit significantly higher first hyperpolarizability values than urea, a standard reference material for NLO studies. inoe.ro
A similar computational investigation of this compound would involve optimizing its geometry and then calculating the NLO parameters. The results would indicate its potential as an NLO material.
Table 3: Illustrative NLO Property Calculation for an Amido Alcohol (Compared to Urea)
| Compound | Method/Basis Set | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |
| Urea (Reference) | DFT/6-311G++(d,p) | ~1.37 | ~3.83 x 10⁻²⁴ | ~0.37 x 10⁻³⁰ |
| Amido Alcohol* | DFT/6-311G++(d,p) | ~2.5 - 5.0 | ~10 - 20 x 10⁻²⁴ | ~1 - 10 x 10⁻³⁰ |
*Note: The values for "Amido Alcohol" are representative ranges from studies on similar compounds and are included for illustrative purposes to show the type of data generated. A specific calculation for this compound would be required for precise values. inoe.ro
Such computational predictions are invaluable for screening potential NLO candidates before undertaking time-consuming and expensive synthesis and experimental characterization. nih.govresearchgate.net
Comparative Studies and Structure Activity Relationships of 2 Dipropylamino Ethanol
Comparison with Other Amino Alcohols in Various Applications
Amino alcohols are a versatile class of organic compounds utilized across numerous industrial applications, from gas treating to corrosion inhibition. hrdpharm.commst.dk The performance of 2-(Dipropylamino)ethanol can be benchmarked against other amino alcohols like monoethanolamine (MEA), 2-(diethylamino)ethanol (B1670525), 2-(ethylamino)ethanol (B46374), and dimethylethanolamine (DMEA) to highlight its specific advantages and disadvantages.
In the application of corrosion inhibition, amino alcohols function by forming a passivating film on metal surfaces and displacing corrosive ions like chloride. scirp.orgmdpi.com They can act on cathodic and/or anodic sites to prevent corrosion. scirp.orgjetir.org Studies comparing different amino alcohol inhibitors have shown that their effectiveness can be influenced by their molecular structure. For instance, in a study on corrosion protection for reinforcing steel, an amino alcohol inhibitor (DMEA) demonstrated superior anti-corrosion properties at a molar ratio of approximately 0.3, whereas a lithium nitrite (B80452) inhibitor required a higher molar ratio of ≥0.6 to be effective. mdpi.comresearchgate.net The presence of longer alkyl groups in this compound compared to DMEA suggests a potentially greater hydrophobic barrier as part of the protective film.
In the context of CO2 capture, or "gas sweetening," various ethanolamines are studied for their absorption rates and capacities. mst.dkipb.pt Tertiary amines like 2-(diethylamino)ethanol have been selected in studies for their high absorption rates and cyclic capacities. ipb.pt Secondary amines such as 2-(ethylamino)ethanol and 2-(isopropylamino)ethanol (B91046) have also been identified as promising alternatives to the widely used MEA, offering good CO2 absorption and high reaction kinetics. ipb.ptresearchgate.net The performance of this compound, a tertiary amine, would be influenced by the steric hindrance from the propyl groups around the nitrogen atom, which can affect the kinetics and thermodynamics of CO2 absorption and desorption.
| Amino Alcohol | Primary Application(s) | Key Performance Characteristics |
|---|---|---|
| This compound | Corrosion Inhibition, Chemical Intermediate | Features two propyl groups contributing to its thermodynamic and solubility behavior. smolecule.com |
| Monoethanolamine (MEA) | CO2 Capture | High CO2 absorption capacity and high water solubility. ipb.pt |
| 2-(Diethylamino)ethanol | CO2 Capture | Noted for high absorption rates and cyclic capacities. ipb.pt |
| Dimethylethanolamine (DMEA) | Corrosion Inhibition | Effective at lower molar ratios compared to some inorganic inhibitors. mdpi.comresearchgate.net |
| 2-Amino-2-methyl-1-propanol (AMP) | Emulsifying Agent, Chemical Synthesis | Used to produce surface-active agents and pharmaceuticals. mst.dk |
Influence of Alkyl Chain Length on Chemical Behavior and Reactivity
The length of the alkyl chains attached to the nitrogen atom in amino alcohols significantly impacts their physicochemical properties, including surface activity, hydrophobicity, and reactivity. nih.govpatsnap.com In this compound, the presence of two propyl chains distinguishes its behavior from amino alcohols with shorter (methyl, ethyl) or longer alkyl groups.
The amphiphilic nature of this compound, with its hydrophobic propyl chains and hydrophilic hydroxyl-amine region, gives it surface-active properties. smolecule.com Generally, the surface activity of alkanolamines and their derivatives increases with the length of the alkyl chain. smolecule.comnih.gov This trend is reflected in properties such as the critical micelle concentration (CMC), which tends to decrease as the alkyl chain length increases, indicating greater efficiency in forming micelles. For example, studies on amino alcohol-based surfactants have shown that increasing the alkyl chain from C12 to C14 results in a lower CMC and a more negative free energy of micellization, signifying more spontaneous micelle formation. researchgate.net This suggests that this compound would be more surface-active than its diethylamino or dimethylamino counterparts.
The reactivity of the compound is also affected by the alkyl chain length. Longer alkyl chains can increase steric hindrance around the nitrogen atom, potentially slowing down reactions involving nucleophilic attack by the nitrogen. However, the increased hydrophobicity imparted by longer alkyl chains can be advantageous in certain applications, such as in the synthesis of lipophilic molecules or in systems where interaction with nonpolar phases is required. nih.gov
| Compound Series | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mmol L⁻¹) | Free Energy of Micellization (ΔG⁰M) (kJ mol⁻¹) |
|---|---|---|---|
| CₙPrOH | 12 | 15.2 | -30.28 |
| CₙPrOH | 14 | 5.1 | -38.43 |
| CₙEtOH | 12 | 14.6 | -31.25 |
| CₙEtOH | 14 | 4.2 | -39.54 |
Steric and Electronic Effects of Substituents on Compound Properties
The two propyl groups attached to the nitrogen atom in this compound exert significant steric and electronic effects that define its properties. These effects modulate the compound's basicity, nucleophilicity, and intermolecular interactions.
Steric Effects: The bulky propyl groups create steric hindrance around the nitrogen atom. This hindrance can impede the approach of electrophiles to the nitrogen, thereby reducing its reactivity in certain substitution reactions compared to less hindered amines like 2-(dimethylamino)ethanol. nih.gov However, this same steric bulk can be advantageous in other contexts. For example, in catalysis, bulky ligands can create specific chiral pockets around a metal center, influencing the stereoselectivity of a reaction. diva-portal.org In the case of CO2 capture, hindered amines can sometimes offer favorable desorption characteristics. ipb.pt
Electronic Effects: Alkyl groups are electron-donating through an inductive effect. The two propyl groups on the nitrogen atom in this compound increase the electron density on the nitrogen, making it more basic than a primary or secondary amino alcohol. This enhanced basicity affects its ability to act as a proton acceptor in acid-base reactions and influences the pH of its aqueous solutions. The electronic effects also play a role in the stability of derivatives and intermediates formed during reactions. nih.gov Quantitative structure-activity relationship (QSAR) analyses often find that electronic factors, alongside hydrophobicity and steric parameters, are key determinants of biological activity. nih.govnih.gov
| Effect | Cause | Impact on Properties |
|---|---|---|
| Steric Hindrance | Presence of two bulky propyl groups near the nitrogen atom. | - May decrease nucleophilicity and reaction rates.
|
| Inductive Effect (Electron-Donating) | Propyl groups push electron density towards the nitrogen atom. | - Increases the basicity (pKa) of the amine.
|
Elucidation of Structure-Function Correlations in Derivatives
Understanding the relationship between the molecular structure of this compound derivatives and their function is crucial for designing new molecules with targeted properties. By systematically modifying the parent structure and evaluating the resulting changes in activity, clear structure-activity relationships (SAR) can be established.
SAR studies on related amino alcohol derivatives have provided valuable insights. For example, in a QSAR study of 1-aryl-2-(alkylamino)ethanol antimalarials, the nature of the alkyl groups (R) on the nitrogen was found to be less critical than the electronic properties of the aryl substituent. nih.gov The study concluded that the hydrophobic character of the R groups played a secondary role to the electron-withdrawing ability of the substituents on the aromatic ring in determining antimalarial potency. nih.gov This suggests that for biological applications of this compound derivatives, modifications elsewhere in the molecule might yield more significant changes in activity than altering the propyl groups.
Conversely, in other contexts, the alkyl chain length is a critical determinant of function. In the development of antileishmanial agents based on a 1,2,3,4-tetrahydroacridine (B1593851) scaffold, longer alkyl chains were identified as a promising structural feature for enhancing activity. mdpi.com This highlights that the importance of a specific structural feature, such as the N-alkyl substituents, is highly dependent on the biological target and the mechanism of action. Therefore, when designing derivatives of this compound, the propyl groups can be considered a module that tunes hydrophobicity and steric profile, which may be either a primary or secondary factor for the desired function.
| Derivative Class | Biological Target/Application | Key Structural Determinant(s) of Activity | Role of N-Alkyl Group |
|---|---|---|---|
| 1-Aryl-2-(alkylamino)ethanols nih.gov | Antimalarial (against P. berghei) | Electron-withdrawing ability of aryl substituents. | Hydrophobic character plays a less important role. nih.gov |
| 9-Alkylamino-1,2,3,4-tetrahydroacridines mdpi.com | Antileishmanial | Longer alkyl chains were found to be a promising feature. mdpi.com | Directly influences activity through chain length. |
| [β-(Aroylamino)ethyl]piperazines nih.gov | H1 Antagonist | Hydrophobicity of the side chain. | A major contributor to activity. nih.gov |
Future Directions and Emerging Research Areas for 2 Dipropylamino Ethanol
Development of Novel Synthetic Routes and Catalytic Systems
Future research into the synthesis of 2-(Dipropylamino)ethanol and related N,N-dialkylethanolamines is focused on developing more efficient, sustainable, and selective methods beyond traditional alkylation of ethanolamines. Key emerging areas include advanced catalytic systems and innovative process technologies.
Advanced Catalysis:
Homogeneous Catalysis: Ruthenium-based catalysts are showing significant promise for the N-alkylation of amines with alcohols through the "borrowing hydrogen" methodology. This atom-economical process generates water as the sole byproduct, offering a greener alternative to methods using alkyl halides. organic-chemistry.orgorganic-chemistry.org Research is ongoing to develop catalysts that operate under milder conditions, with some ruthenium systems enabling alkylation at temperatures as low as room temperature. organic-chemistry.org Future work will likely focus on reducing catalyst loading and expanding the substrate scope to include a wider variety of alcohols and amines.
Enzymatic Synthesis: Biocatalysis presents a powerful route to chiral amino alcohols with high enantioselectivity. frontiersin.orgnih.govnih.gov Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. frontiersin.orgnih.gov This approach avoids the use of organometallic catalysts and extreme reaction conditions. frontiersin.orgnih.gov Future research will likely involve protein engineering to enhance the activity, stability, and substrate specificity of these enzymes for the production of compounds like this compound and its chiral analogues.
Innovative Process Technologies:
Flow Chemistry: Continuous flow synthesis using microreactors is an emerging technology for the production of amino alcohols. google.com This method offers significant advantages over batch processes, including enhanced heat and mass transfer, improved safety for handling volatile reagents, and drastically reduced reaction times. google.comacs.org For instance, the synthesis of β-amino alcohols from epoxides and amines can be achieved in minutes in a flow reactor, compared to many hours in a batch setup, with yields often exceeding 90%. google.com Future exploration in this area will aim to develop integrated, multi-step flow systems for the convergent synthesis of complex amino alcohol-containing molecules. acs.org
Photocatalysis: Visible-light-mediated photocatalysis is another novel strategy being explored for the synthesis of 1,2-amino alcohols. organic-chemistry.org This method can involve the use of a photosensitizer to generate radicals that participate in C-C bond formation, offering a mild and efficient pathway to these valuable compounds. organic-chemistry.org
| Synthesis Approach | Catalyst/Technology | Key Advantages | Research Focus |
| Homogeneous Catalysis | Ruthenium Complexes | Atom-economical, mild conditions, water as byproduct. organic-chemistry.orgorganic-chemistry.orgresearchgate.net | Lower catalyst loading, broader substrate scope. |
| Biocatalysis | Engineered Amine Dehydrogenases | High enantioselectivity, mild conditions, sustainable. frontiersin.orgnih.govnih.govucl.ac.uk | Enzyme engineering for improved activity and stability. |
| Flow Chemistry | Microreactor Systems | Rapid reaction times, improved safety, scalability. google.comacs.orgacs.org | Multi-step convergent synthesis, process intensification. |
| Photocatalysis | Photoredox Catalysts | Mild reaction conditions, novel reaction pathways. organic-chemistry.orgnih.gov | Enantioselective C-H amination, radical relay mechanisms. nih.gov |
Exploration of Advanced Material Science Applications
The dual functionality of this compound makes it an attractive building block for a variety of advanced materials. Research is expanding from its known applications into novel polymers, functional surfactants, and hybrid materials.
Functional Polymers and Resins: this compound is currently utilized in the creation of polymeric nanovesicles for targeted drug delivery systems, where it contributes to the polymer structure's stability and functionality. smolecule.com Beyond this, there is significant potential for its use as a monomer or modifying agent in other polymer systems. Amino alcohols are known to act as effective curing agents for epoxy resins , reacting with epoxy groups to form cross-linked, durable thermoset materials used in high-performance coatings, adhesives, and composites. threebond.co.jpdelamine.com Future research could explore the specific impact of the dipropylamino group on the mechanical, thermal, and chemical resistance properties of cured epoxy systems.
Surfactants: The amphiphilic nature of this compound, with its hydrophobic propyl chains and hydrophilic amino-alcohol head, gives it significant surface activity. smolecule.com This suggests potential applications as a functional surfactant or emulsifier. Amino acid-based surfactants are noted for their biodegradability, low toxicity, and effectiveness at reducing surface tension, making them suitable for personal care, pharmaceutical, and food applications. alfa-chemistry.comacs.org Research could focus on quantifying the surface-active properties of this compound and its derivatives and exploring their use in forming stable emulsions or foams.
Corrosion Inhibitors: Amino alcohols have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting steel reinforcement in concrete. scirp.orgresearchgate.netscite.ainih.govresearchgate.net They function by adsorbing onto the metal surface, forming a protective film that blocks both anodic and cathodic corrosion sites and displaces corrosive species like chloride ions. scirp.orgnih.gov Studies have shown that amino alcohol-based inhibitors can significantly reduce corrosion rates even when applied after corrosion has initiated. scirp.orgresearchgate.net Future investigations could optimize the formulation and application of this compound as a corrosion inhibitor for various metals and environments.
Metal-Organic Frameworks (MOFs): A nascent but promising research area is the incorporation of amino alcohols as linkers or modulators in the synthesis of MOFs. uab.catnih.govresearchgate.net The functional groups of the amino alcohol can decorate the pores of the MOF, imparting specific properties such as chirality or tailored binding sites. nih.govresearchgate.net This could lead to the development of MOFs for specialized applications like enantioselective separations, sensing, or catalysis. researchgate.net
| Material Application | Role of this compound | Potential Research Directions |
| Polymers | Monomer, Curing Agent | Synthesis of novel functional polymers; study of cured epoxy resin properties. threebond.co.jp |
| Surfactants | Amphiphilic Molecule | Quantification of surface activity; formulation of emulsions and foams. alfa-chemistry.comacs.org |
| Corrosion Inhibitors | Film-forming Adsorbent | Optimization for different metals and corrosive environments; long-term efficacy studies. scirp.orgnih.gov |
| Metal-Organic Frameworks | Functional Linker/Modulator | Synthesis of chiral MOFs; development of materials for separation and sensing. nih.govresearchgate.net |
Interdisciplinary Research Opportunities in Chemical Biology and Engineering
The unique structure of this compound provides a platform for collaboration between chemical biology and chemical engineering, from the synthesis of bioactive molecules to the optimization of their production.
Chemical Biology:
Pharmaceutical Scaffolds: Vicinal amino alcohols are crucial structural motifs in a vast number of pharmaceuticals, including beta-blockers and antiviral agents. sciengine.com The N,N-dipropyl functionality of this compound could be explored to modulate the lipophilicity and pharmacokinetic properties of new drug candidates. Its role as a versatile synthetic intermediate allows for its incorporation into diverse molecular architectures. smolecule.com
Molecular Probes and Ligands: Enantiopure amino alcohols are widely used as chiral ligands in asymmetric catalysis and as chiral auxiliaries in organic synthesis. iris-biotech.de The development of efficient methods to produce chiral versions of this compound could provide new tools for synthetic chemists. Furthermore, its structure could be incorporated into molecular probes for studying biological systems or serve as a ligand for designing novel metal complexes with catalytic or therapeutic properties.
Chemical Engineering:
Process Intensification: Applying principles of process intensification, such as the use of continuous flow reactors, to the synthesis of this compound can lead to more efficient, safer, and economically viable production methods. acs.org Engineering research in this area focuses on reactor design, reaction kinetics modeling, and the integration of reaction and separation steps into a single, continuous process.
| Interdisciplinary Field | Research Opportunity | Key Scientific/Engineering Challenge |
| Chemical Biology | Development of new pharmaceutical agents. | Incorporating the dipropylamino group to optimize drug properties. |
| Chemical Biology | Synthesis of chiral ligands and molecular probes. | Achieving high enantioselectivity in synthesis. |
| Chemical Engineering | Biocatalytic production of chiral amino alcohols. | Efficient downstream processing and product purification. ucl.ac.uk |
| Chemical Engineering | Sustainable synthesis using flow chemistry. | Reactor design and optimization for multi-step continuous processes. google.comacs.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Dipropylamino)ethanol, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via nucleophilic substitution using dipropylamine and 2-chloroethanol in dimethylformamide (DMF) with K₂CO₃ as a base. Key steps include refluxing at 80–90°C for 12–24 hours, followed by extraction with ether and purification via column chromatography. Yield optimization (78%) is achieved by controlling stoichiometry and eliminating moisture .
- Validation : Structural confirmation via ¹H NMR (δ 1.2–1.6 ppm for propyl groups, δ 3.5–3.8 ppm for ethanol moiety) and mass spectrometry (MW 145.24 g/mol) is critical .
Q. How can researchers distinguish this compound from structurally similar compounds like 2-(Diisopropylamino)ethanol?
- Analytical Strategy :
- Spectroscopy : Compare IR spectra for N-H stretching (absent in dipropylamino due to tertiary amine) vs. O-H stretching (~3300 cm⁻¹). Refractive index differences (e.g., 1.442 for dipropyl vs. 1.438 for diisopropyl) are also diagnostic .
- Chromatography : Use reverse-phase HPLC with a C18 column; retention times vary due to alkyl chain branching .
Q. What are the critical physical properties of this compound for experimental design?
- Key Data :
- Melting point: -39°C; Boiling point: 187–192°C; Density: 0.826 g/cm³ .
- Solubility: Miscible with polar solvents (ethanol, DMF) but immiscible with hexane.
Q. How should researchers assess purity and stability for storage and reactivity studies?
- Purity Analysis :
- Titration with HCl (for amine quantification) and Karl Fischer titration (water content <0.1%) .
- GC-MS with internal standards (e.g., dodecane) to detect residual dipropylamine or chloroethanol .
- Stability : Store under nitrogen at 4°C; degradation products (e.g., oxidized amines) form after >6 months at room temperature .
Advanced Research Questions
Q. How do spectral data contradictions arise in characterizing this compound, and how can they be resolved?
- Case Study : Composite IR spectra from varying path lengths (4.3–990 µm) may show artifacts due to KBr cell interference. Resolution involves normalizing absorbance to the highest energy peak (e.g., 2900 cm⁻¹ for C-H) and cross-validating with NMR .
- Advanced Tools : DFT calculations (e.g., Gaussian09) simulate vibrational modes to reconcile experimental vs. theoretical spectra discrepancies .
Q. What experimental designs mitigate side reactions in alkylation or acylation reactions involving this compound?
- Risk Factors :
- Nucleophilicity : The tertiary amine can act as a base, leading to elimination (e.g., Hofmann degradation). Mitigation: Use mild bases (K₂CO₃) instead of NaOH .
- Temperature Control : Exothermic acylation requires cooling (0–5°C) to prevent esterification of the ethanol group .
Q. How does the alkyl chain length in this compound derivatives influence physicochemical properties?
- Structure-Property Relationships :
- Lipophilicity : LogP increases with longer alkyl chains (e.g., dipropyl vs. diethyl), affecting membrane permeability in biological assays .
- Boiling Point : Linear correlation with molecular weight (e.g., dipropyl: 187–192°C vs. diisopropyl: 185–190°C) .
Q. What are the challenges in quantifying trace impurities in this compound, and how are they addressed?
- Impurity Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
